molecular formula C9H12FNO2 B1323202 3-Fluoro-4-(2-methoxyethoxy)aniline CAS No. 221199-26-4

3-Fluoro-4-(2-methoxyethoxy)aniline

Cat. No.: B1323202
CAS No.: 221199-26-4
M. Wt: 185.2 g/mol
InChI Key: GOQSFGSVUBLEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(2-methoxyethoxy)aniline (CAS 221199-26-4) is an aromatic aniline derivative with the molecular formula C9H12FNO2 and a molecular weight of 185.20 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and anticancer drug discovery. It is particularly valued for its role as a precursor in the synthesis of fluorinated β-lactam compounds, which are designed as analogs of the potent microtubule-targeting agent Combretastatin A-4 (CA-4) . These analogs function by inhibiting tubulin polymerization at the colchicine-binding site, disrupting microtubule dynamics, and leading to cell cycle arrest and apoptosis in cancer cells . Research has demonstrated that derivatives synthesized from this aniline exhibit potent antiproliferative activity at nanomolar concentrations against various human breast cancer cell lines, including MCF-7 and triple-negative breast cancer (TNBC) models . The compound should be stored sealed in a dry environment, ideally between 2-8°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQSFGSVUBLEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634510
Record name 3-Fluoro-4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221199-26-4
Record name 3-Fluoro-4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(2-methoxyethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and flexible ether linkages into molecular scaffolds is a cornerstone of rational drug design. The title compound, 3-Fluoro-4-(2-methoxyethoxy)aniline, represents a valuable building block, embodying key pharmacophoric features that can enhance metabolic stability, binding affinity, and pharmacokinetic properties of active pharmaceutical ingredients (APIs). The ortho-fluoro-aniline moiety is a common motif in kinase inhibitors and other targeted therapies, where the fluorine atom can modulate the pKa of the aniline nitrogen and engage in favorable protein-ligand interactions. The 4-(2-methoxyethoxy) substituent provides a flexible, hydrophilic chain that can improve solubility and offer a vector for further molecular elaboration. This guide provides an in-depth, field-proven pathway for the synthesis of this important intermediate, focusing on the causality behind experimental choices and ensuring a robust, reproducible methodology.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of this compound is best achieved through a two-step sequence commencing with commercially available starting materials. The core strategy involves the initial formation of the ether linkage, followed by the reduction of a nitro group to the target aniline. This approach is advantageous as the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, facilitating the etherification step.

G Target This compound Intermediate 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene Target->Intermediate Nitro Group Reduction SM1 3-Fluoro-4-nitrophenol Intermediate->SM1 Williamson Ether Synthesis SM2 2-Bromoethyl methyl ether Intermediate->SM2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene

The first critical step is the formation of the ether bond via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the phenoxide ion of 3-fluoro-4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethyl methyl ether.[1][2]

Causality Behind Experimental Choices:
  • Starting Materials: 3-Fluoro-4-nitrophenol is selected as the starting material due to the activating effect of the para-nitro group, which enhances the acidity of the phenolic proton and makes the aromatic ring susceptible to nucleophilic attack. 2-Bromoethyl methyl ether is a suitable electrophile as it possesses a primary carbon, which is ideal for SN2 reactions, minimizing the potential for competing elimination reactions.[2]

  • Base and Solvent: The choice of a moderately strong base, such as potassium carbonate (K₂CO₃), is crucial. It is strong enough to deprotonate the phenol to a significant extent, forming the reactive phenoxide, but not so strong as to cause unwanted side reactions. A polar aprotic solvent like dimethylformamide (DMF) is employed to solubilize the reactants and facilitate the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thereby enhancing its reactivity.[3]

  • Temperature: The reaction is conducted at a moderately elevated temperature (80-90 °C) to ensure a reasonable reaction rate without promoting decomposition of the starting materials or the product.

Detailed Experimental Protocol:
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-fluoro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Reagent Addition: Slowly add 2-bromoethyl methyl ether (1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A solid precipitate of 1-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol if necessary.

Part 2: Reduction of the Nitro Intermediate to this compound

The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[4][5]

Causality Behind Experimental Choices:
  • Catalyst and Hydrogen Source: 10% Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for the reduction of nitro groups in the presence of other functional groups, such as the ether linkage and the aryl fluoride.[5] Hydrogen gas is the ideal reducing agent for this process, as the only byproduct is water.

  • Solvent: A protic solvent such as ethanol or methanol is used as it effectively dissolves the nitro-intermediate and facilitates the interaction between the substrate, the catalyst, and the hydrogen gas.

  • Pressure and Temperature: The reaction is typically carried out at a slightly elevated pressure of hydrogen (50 psi) to ensure a sufficient concentration of dissolved hydrogen, which drives the reaction to completion in a reasonable timeframe. The reaction is exothermic and generally proceeds efficiently at room temperature.

Detailed Experimental Protocol:
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), place a solution of 1-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, or until the uptake of hydrogen ceases. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if required.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation 3-Fluoro-4-nitrophenol 3-Fluoro-4-nitrophenol Formation of Phenoxide Formation of Phenoxide 3-Fluoro-4-nitrophenol->Formation of Phenoxide K2CO3, DMF 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene Formation of Phenoxide->1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene 2-Bromoethyl methyl ether, 80-90°C This compound This compound 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene->this compound H2 (50 psi), 10% Pd/C, Ethanol, RT

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

StepReactantsProductTypical YieldPurity
13-Fluoro-4-nitrophenol, 2-Bromoethyl methyl ether, K₂CO₃1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene85-95%>98%
21-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene, H₂, 10% Pd/CThis compound90-98%>99%

Conclusion and Field-Proven Insights

The described two-step synthesis pathway provides a reliable and scalable method for the preparation of this compound. The selection of a Williamson ether synthesis followed by catalytic hydrogenation is a classic and robust approach in organic synthesis. From a process development perspective, the key to high yields and purity lies in the careful control of reaction conditions. In the etherification step, ensuring anhydrous conditions is critical to prevent hydrolysis of the alkyl bromide and to maximize the formation of the desired product. In the hydrogenation step, the quality of the Pd/C catalyst and efficient stirring are paramount for achieving a complete and timely reduction. This synthetic route avoids the use of harsh or highly toxic reagents and provides a straightforward and efficient means to access a valuable building block for the synthesis of complex, biologically active molecules.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Google Patents. Production method of 3-fluoro-4-nitrophenol.
  • Google Patents. Production method of 3-fluoro-4-nitrophenol.
  • PubChem. 1-Fluoro-2-methoxy-4-nitrobenzene. [Link]

  • Reddit. Williamson Ether synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Wikipedia. 4-Fluoronitrobenzene. [Link]

  • RSC Publishing. Photocatalytic hydrogenation of nitrobenzene to aniline over titanium(iv) oxide using various saccharides instead of hydrogen gas. [Link]

  • ResearchGate. Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. [Link]

  • Organic Syntheses. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

  • ResearchGate. -a) Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to... | Download Scientific Diagram. [Link]

  • Sci-Hub. Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. [Link]

  • PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. [Link]

  • BU CyberSec Lab. 4-Fluoro-2-(2-methoxyethoxy)-1-nitrobenzene. [Link]

  • PubChem. 3-Fluoro-5-[4-(2-methoxyethyl)phenoxy]aniline. [Link]

  • PMC. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. [Link]

  • Google Patents. Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-4-(2-methoxyethoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Fluoro-4-(2-methoxyethoxy)aniline, a key intermediate in pharmaceutical synthesis. Publicly available quantitative solubility data for this specific compound is limited. Consequently, this document emphasizes the foundational physicochemical principles governing its solubility and presents a detailed, field-proven experimental protocol for its precise measurement. By synthesizing theoretical insights with a robust, self-validating methodology, this guide serves as an essential resource for researchers, chemists, and formulation scientists in the drug development sector, enabling them to generate reliable data for process optimization, formulation design, and regulatory submissions.

Introduction: The Critical Role of Solubility

This compound is an aromatic amine derivative whose structural motifs—a fluorinated phenyl ring and a flexible ether side-chain—make it a valuable building block in medicinal chemistry. The successful application of this intermediate in synthetic routes and its ultimate formulation into a drug product are fundamentally dependent on its solubility characteristics. A well-defined solubility profile is not an academic exercise; it is a critical parameter that influences:

  • Process Chemistry: Selection of appropriate reaction and crystallization solvents, which directly impacts reaction kinetics, yield, and purity.

  • Purification: Development of efficient crystallization or chromatographic purification methods.

  • Formulation Development: Feasibility of developing various dosage forms (e.g., oral, parenteral) and ensuring the drug substance remains in solution at the required concentration.

  • Bioavailability: The solubility of an active pharmaceutical ingredient (API) is a primary determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract, directly affecting its therapeutic efficacy.

Given the absence of a comprehensive public database for this compound, this guide provides the necessary tools for researchers to establish this critical dataset in-house.

Physicochemical Properties & Solubility Rationale

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of this compound provides several key features that dictate its interactions:

  • Aniline Moiety (-NH₂): The primary amine group is a potent hydrogen bond donor and a moderate acceptor. This allows for strong, favorable interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Fluoro Substituent (-F): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity. However, its placement on the aromatic ring also enhances lipophilicity, favoring solubility in nonpolar or moderately polar environments.

  • Methoxyethoxy Side-Chain (-O-CH₂CH₂-O-CH₃): This flexible chain contains two ether oxygens, which are effective hydrogen bond acceptors. This feature enhances polarity and promotes interaction with protic solvents. The alkyl portions of the chain contribute to van der Waals interactions, aiding solubility in less polar media.

Expert Insight: The combination of a hydrogen-bonding amine, a lipophilic fluorinated ring, and a polar, flexible ether tail suggests a versatile solubility profile. We can predict high solubility in polar aprotic and protic solvents, with moderate to good solubility in many less polar solvents. However, poor solubility is expected in highly nonpolar aliphatic hydrocarbons due to the molecule's significant polarity.

Predicted Solubility Profile

While experimental determination is essential, a predicted profile can guide initial solvent screening. The following table categorizes common organic solvents and provides an expected solubility classification for this compound based on its structural analysis.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighStrong hydrogen bond acceptor, high polarity. Ideal for dissolving a wide range of polar organic molecules.
N,N-Dimethylformamide (DMF)Very HighStrong hydrogen bond acceptor, high polarity. Similar to DMSO.
Acetonitrile (ACN)HighPolar, accepts hydrogen bonds, but less effective than DMSO/DMF.
AcetoneHighGood hydrogen bond acceptor with moderate polarity.
Tetrahydrofuran (THF)Moderate to HighCyclic ether, good H-bond acceptor, lower polarity than acetone.
Polar Protic MethanolVery HighDonates and accepts hydrogen bonds, strong interaction with the aniline and ether groups.
EthanolVery HighSimilar to methanol, excellent for solvating polar functional groups.
Isopropanol (IPA)HighSlightly less polar than ethanol, but still a very effective protic solvent.
Nonpolar / Halogenated Dichloromethane (DCM)HighEffective at dissolving moderately polar compounds; interacts well with the aromatic ring.[1]
ChloroformHighSimilar to DCM, a common solvent for many organic solids.[1]
TolueneModerateAromatic solvent, interacts well with the phenyl ring via π-π stacking, but less effective at solvating polar groups.
Diethyl EtherModerateLow polarity, but the ether can act as a hydrogen bond acceptor.
Heptane / HexaneVery LowAliphatic hydrocarbons lacking polarity and H-bonding capability. Unfavorable interactions.

Disclaimer: This table represents a scientifically grounded prediction. The classifications must be confirmed by the experimental protocol outlined in Section 5.

Guiding Principles: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, two types of solubility are commonly measured:

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached between the dissolved and solid states.[2] This value is crucial for formulation and process chemistry.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput screening method used in early drug discovery to quickly flag compounds with potential solubility issues.

For the purpose of building a definitive solubility profile for process development and formulation, this guide focuses exclusively on the determination of thermodynamic solubility.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

This protocol describes the definitive shake-flask method, which is the most reliable approach for determining the thermodynamic solubility of a crystalline compound. The protocol is designed to be self-validating by incorporating essential controls.

Materials and Equipment
  • This compound (crystalline solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC-UV or a gravimetric analysis setup (drying oven, desiccator)

Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation prep1 Weigh excess solid (e.g., 20-30 mg) prep2 Add known volume of solvent (e.g., 2 mL) to vial prep1->prep2 Step 1 equil1 Seal vials tightly prep2->equil1 equil2 Agitate at constant temp. (e.g., 25°C) for 24-48h equil1->equil2 Step 2 sep1 Allow vials to stand (sedimentation) equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant with PTFE syringe filter sep2->sep3 Key Step (Clarity is crucial) analysis1 Prepare dilutions of the clear filtrate sep3->analysis1 analysis2 Quantify concentration (HPLC-UV or Gravimetric) analysis1->analysis2 analysis3 Calculate solubility (e.g., mg/mL) analysis2->analysis3

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation of Slurry:

    • Accurately weigh an excess amount of this compound (e.g., 20-30 mg) directly into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.

    • Securely cap the vial. Prepare each solvent experiment in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries for a minimum of 24 hours. For compounds that may have stable polymorphs, extending this to 48 or 72 hours is recommended to ensure true equilibrium is reached.

    • Expert Insight (Causality): Agitation ensures continuous interaction between the solid and the solvent, maximizing the rate of dissolution. A long equilibration time is critical to ensure the system reaches a thermodynamic minimum, which includes not only saturation but also potential conversion to the most stable crystalline form.

  • Phase Separation (Critical Step):

    • Remove vials from the shaker and let them stand for 1-2 hours to allow the bulk of the solid to sediment.

    • To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

    • Carefully draw the supernatant into a syringe. Avoid disturbing the pelleted solid at the bottom.

    • Attach a chemically resistant syringe filter (0.22 µm PTFE is ideal for organic solvents) and discard the first few drops to saturate any binding sites on the filter membrane.

    • Filter the remaining supernatant into a clean, labeled collection vial. The resulting solution should be perfectly clear.

    • Expert Insight (Trustworthiness): This multi-step separation process (sedimentation, centrifugation, and filtration) is a self-validating system. It minimizes the risk of transferring microscopic solid particles into the final sample, which would artificially inflate the measured solubility. Under-estimation can occur if the compound adsorbs to the filter, which can be checked with recovery studies.

  • Quantification:

    • Method A: Gravimetric Analysis:

      • Accurately pipette a known volume (e.g., 1.00 mL) of the clear filtrate into a pre-weighed, clean, dry evaporating dish.

      • Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

      • Place the dish in a drying oven at a temperature well below the compound's boiling/decomposition point (e.g., 60-80 °C) until a constant weight is achieved.

      • Cool the dish in a desiccator before final weighing.

      • Calculation: Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate used.

    • Method B: HPLC-UV Analysis:

      • Create a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

      • Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample by HPLC-UV.

      • Calculation: Determine the concentration from the calibration curve and multiply by the dilution factor to get the final solubility value.

      • Expert Insight (Expertise): HPLC is preferred for its high sensitivity and specificity, especially for lower solubility values. It also allows for a simultaneous purity check of the dissolved compound. The gravimetric method is simpler but requires higher solubility and a non-volatile solute.

  • Post-Experiment Validation (Optional but Recommended):

    • Recover the remaining solid from the equilibration vial.

    • Analyze its crystal form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Compare this to the starting material to confirm that no phase transformation occurred during the experiment, which would change the solubility value.

Safety & Handling

While a specific, verified Safety Data Sheet (SDS) for this compound was not located in public databases, its structure as a substituted aniline warrants careful handling. Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) when handling the compound and organic solvents.

  • Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Work

This guide establishes the theoretical foundation and a practical, robust methodology for determining the solubility profile of this compound. The provided shake-flask protocol, when executed with care, will yield reliable, thermodynamically relevant data essential for informed decision-making in drug development. It is strongly recommended that researchers use this framework to generate a comprehensive dataset covering a range of pharmaceutically relevant solvents and temperatures. This data will be invaluable for guiding future process optimization, formulation strategies, and ensuring the successful progression of drug candidates derived from this important chemical intermediate.

References

  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Chem-Impex. (n.d.). 3-Fluoro-4-methoxyaniline.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline.
  • BenchChem. (n.d.). This compound hydrochloride.
  • Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-2-methoxyaniline.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-4-(trifluoromethoxy)aniline.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Dehghani, F., & Liyana-Arachchi, T. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
  • Merck Millipore. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)aniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1160622-92-3, 3-Fluoro-5-[4-(2-methoxyethyl)phenoxy]aniline.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • CymitQuimica. (n.d.). CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • BenchChem. (n.d.). Technical Guide: Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents.
  • ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline | 461-82-5.

Sources

In-Depth Technical Guide: Mechanism of Action of 3-Fluoro-4-(2-methoxyethoxy)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Fluorinated Aniline Scaffold

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. The 3-fluoro-4-(2-methoxyethoxy)aniline scaffold has emerged as a valuable building block in the design of such inhibitors. While not a therapeutic agent in itself, this aniline derivative offers a unique combination of physicochemical properties that are advantageous for molecular recognition by kinase active sites. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the 2-methoxyethoxy group can improve solubility and pharmacokinetic properties.[1]

This guide will provide an in-depth exploration of the mechanism of action of derivatives incorporating this scaffold, focusing on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis. To provide a concrete and well-documented framework, we will use the 4-anilinoquinazoline class of inhibitors as a representative example. The principles discussed are directly applicable to hypothetical or novel inhibitors synthesized from the this compound building block. We will delve into the molecular interactions, the downstream cellular consequences of target inhibition, and the validated experimental protocols used to characterize this mechanism.

Core Mechanism of Action: Inhibition of VEGFR-2 Tyrosine Kinase

Derivatives built upon the this compound scaffold are frequently designed to function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR-2.[2] Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and is primarily driven by the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on endothelial cells.[3][4]

Molecular Target: VEGFR-2 Kinase Domain

The intracellular domain of VEGFR-2 contains a catalytic kinase domain responsible for signal transduction. Upon VEGF binding, VEGFR-2 dimerizes, leading to the autophosphorylation of specific tyrosine residues within this domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and permeability.[5][6]

Anilinoquinazoline-based inhibitors, which can be synthesized from our core scaffold, target the ATP-binding pocket within the VEGFR-2 kinase domain. The general pharmacophoric features of these inhibitors include:

  • A heterocyclic ring system (e.g., quinazoline) that anchors the molecule in the adenine-binding region of the ATP pocket.[1][7]

  • An aniline moiety that extends into a deeper hydrophobic pocket, where substitutions on the ring, such as the fluoro and methoxyethoxy groups, can form critical interactions that determine potency and selectivity.[1][2]

The inhibitor occupies the space normally taken by ATP, thereby preventing the phosphorylation of the kinase and blocking the initiation of downstream signaling.

Downstream Signaling Consequences of VEGFR-2 Inhibition

By blocking VEGFR-2 autophosphorylation, these inhibitors effectively shut down the key signaling pathways that drive angiogenesis.[3][6] The two primary cascades affected are:

  • The PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and proliferation. Inhibition of VEGFR-2 prevents the activation of PI3K and subsequent phosphorylation of Akt, leading to decreased cell survival and an increase in apoptosis.[6]

  • The PLCγ/PKC/MAPK (ERK) Pathway: This cascade is a major driver of endothelial cell proliferation and migration. By blocking VEGFR-2, the activation of Phospholipase C gamma (PLCγ) is prevented, which in turn blocks the activation of Protein Kinase C (PKC) and the downstream MAPK/ERK signaling cascade, resulting in reduced cell division.[6]

The collective effect of inhibiting these pathways is a potent anti-angiogenic response, starving the tumor of the blood supply necessary for its growth and dissemination.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Blocks ATP Binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival & Permeability Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Validation and Characterization

A rigorous, multi-step experimental workflow is essential to confirm the mechanism of action for a novel derivative. This process serves to validate the target engagement, quantify potency, and characterize the cellular effects.

Workflow for Mechanism of Action Studies

MOA_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays kinase_assay VEGFR-2 Kinase Assay (e.g., Kinase-Glo™) ic50_biochem Determine Biochemical IC50 kinase_assay->ic50_biochem Step 2: Quantify Potency prolif_assay Endothelial Cell Proliferation Assay (MTT) ic50_biochem->prolif_assay Step 3: Cellular Efficacy ic50_cell Determine Cellular IC50 prolif_assay->ic50_cell western_blot Western Blot for p-VEGFR-2 & p-ERK tube_formation Tube Formation Assay western_blot->tube_formation Step 5: Functional Outcome phenotype Confirm Anti-Angiogenic Phenotype tube_formation->phenotype ic50_cell->western_blot Step 4: Pathway Validation start Synthesized Derivative start->kinase_assay Step 1: Target Engagement

Caption: Experimental workflow for validating a VEGFR-2 inhibitor.

Detailed Experimental Protocols

Biochemical VEGFR-2 Kinase Activity Assay

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant VEGFR-2 kinase in a cell-free system. The Kinase-Glo™ assay, for example, measures the amount of ATP remaining in the reaction; a potent inhibitor will result in less ATP being consumed, leading to a higher luminescent signal.[8]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a serial dilution of the this compound derivative (e.g., from 100 µM to 1 pM) in a suitable buffer (e.g., 1% DMSO).

  • Reaction Setup: In a 96-well plate, add recombinant human VEGFR-2 kinase, a suitable kinase substrate (e.g., a poly-Glu,Tyr peptide), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Add Kinase-Glo™ reagent, which contains luciferase and its substrate. This will lyse the kinase and measure the remaining ATP.

  • Measurement: After a brief incubation (e.g., 10 minutes), measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are treated with the test compound. A reduction in the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan indicates decreased cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known VEGFR-2 inhibitor like Sorafenib).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to calculate the cellular IC50.

Western Blot for Phospho-VEGFR-2 and Downstream Targets

Principle: This technique is used to detect the phosphorylation status of specific proteins, providing direct evidence of kinase inhibition within a cellular context. A decrease in the phosphorylated form of VEGFR-2 (p-VEGFR-2) and downstream proteins like ERK (p-ERK) upon compound treatment confirms on-target activity.[9][10]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture HUVECs to near-confluence. Starve the cells (serum-free media) for several hours, then pre-treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate with a primary antibody specific for p-VEGFR-2 (Tyr1175), total VEGFR-2, p-ERK, or total ERK overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels to demonstrate a dose-dependent inhibition of signaling.

Endothelial Cell Tube Formation Assay

Principle: This is a functional assay that models the later stages of angiogenesis, where endothelial cells form capillary-like structures. Anti-angiogenic compounds will inhibit this process.[11][12]

Step-by-Step Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel® or a similar extracellular matrix gel) and allow it to solidify.

  • Cell Seeding and Treatment: Seed HUVECs onto the matrix-coated plate in the presence of a serial dilution of the test compound.

  • Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

  • Staining and Imaging: Stain the cells with a viability dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.

  • Quantification: Analyze the images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops. A potent inhibitor will show a significant, dose-dependent reduction in these parameters.

Data Summary and Interpretation

The data generated from these assays provide a comprehensive profile of the inhibitor's mechanism of action.

Assay TypeParameter MeasuredTypical Result for Potent InhibitorInterpretation
Biochemical Kinase Assay IC50 (nM)Low nM range (e.g., 1-100 nM)[13]Direct, potent inhibition of the kinase enzyme.
Cellular Proliferation Assay IC50 (µM)Low µM range (e.g., 0.1-5 µM)[14]Inhibition of cell growth, confirming cell permeability and on-target effect.
Western Blot Analysis p-VEGFR-2 / Total VEGFR-2 RatioDose-dependent decreaseDirect evidence of target engagement and inhibition in a cellular context.
Tube Formation Assay % Inhibition of Tube LengthSignificant inhibition at concentrations near the cellular IC50Confirms the functional anti-angiogenic effect of the compound.

Conclusion

The this compound scaffold represents a strategically important starting point for the development of potent and selective kinase inhibitors. As demonstrated through the example of 4-anilinoquinazoline VEGFR-2 inhibitors, derivatives of this scaffold can effectively block the ATP-binding site of the kinase, leading to the abrogation of downstream pro-angiogenic signaling pathways. The integrated experimental workflow detailed in this guide provides a robust framework for confirming this mechanism of action, from initial biochemical characterization to functional cellular validation. The insights gained from such studies are critical for the rational design and advancement of the next generation of targeted cancer therapeutics.

References

  • Discovery of new VEGFR-2 inhibitors based on bis([1][7][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Scientific Reports. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). Molecules. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (2017). ResearchGate. Available at: [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (Date N/A). OncoTargets and Therapy. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (Date N/A). Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. (2022). Bioorganic Chemistry. Available at: [Link]

  • Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. (2016). Letters in Drug Design & Discovery. Available at: [Link]

  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. (2016). European Journal of Medicinal Chemistry. Available at: [Link]

  • Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. (2023). Bioorganic Chemistry. Available at: [Link]

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (Date N/A). Seminars in Thrombosis and Hemostasis. Available at: [Link]

  • VEGFA-VEGFR2 signaling. (Date N/A). PubChem. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (Date N/A). BPS Bioscience. Available at: [Link]

  • VEGFR-2 inhibition of the most active compounds compared to the reference drug. (Date N/A). ResearchGate. Available at: [Link]

  • Signaling pathways of VEGFR-2. (Date N/A). ResearchGate. Available at: [Link]

  • Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. (2023). Cancer Gene Therapy. Available at: [Link]

  • Angiogenesis Assay Service for Drug Discovery. (Date N/A). Reaction Biology. Available at: [Link]

  • VEGFA-VEGFR2 Pathway. (Date N/A). Reactome. Available at: [Link]

  • Vascular Endothelial Growth Factor Expression and Signaling in the Lens. (2008). Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Comparative biochemical kinase activity analysis identifies rivoceranib as the most selective VEGFR-2 inhibitor compared with other TKIs with known activity against VEGFR-2. (2023). Cancer Research. Available at: [Link]

  • The western blot analysis of EGFR, pEGFR, and VEGFR-2 expressions after... (Date N/A). ResearchGate. Available at: [Link]

  • Angiogenesis Assay. (Date N/A). Cell Biolabs, Inc.. Available at: [Link]

  • VEGFR-2 conformational switch in response to ligand binding. (2016). eLife. Available at: [Link]

Sources

safety, handling, and MSDS for 3-Fluoro-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety, Handling, and Risk Assessment of 3-Fluoro-4-(2-methoxyethoxy)aniline

Foreword: A Note on Prudent Practice with Novel Chemical Entities

This guide is therefore constructed on the foundational principle of prudent laboratory practice: treat all compounds of unknown toxicity as potentially hazardous. The information herein is synthesized from an analysis of the compound's chemical class—substituted anilines—and authoritative safety data for structurally analogous chemicals. The causality behind each recommendation is explained to empower the user to make informed safety decisions, not just follow a checklist. This document serves as a framework for risk assessment and safe handling, not as a replacement for a substance-specific, legally mandated SDS.

Hazard Identification: An Analysis of the Anilino Pharmacophore

This compound belongs to the aniline family. Aniline and its derivatives are notorious for their systemic toxicity, primarily targeting the blood, with potential effects on the liver, kidneys, and genetic material.[2][3] The primary mechanism of acute aniline toxicity is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.

Given its structure, we must assume that this compound presents similar hazards. The routes of exposure are critical; anilines are readily absorbed through the skin, as well as via inhalation and ingestion.[3]

Table 1: Comparative GHS Hazard Profile of Structurally Related Anilines

To construct a probable hazard profile, the GHS classifications for several fluorinated and substituted anilines are presented below. This comparative analysis strongly suggests that our target compound should be handled as, at minimum, acutely toxic, a skin/eye irritant, and a potential organ toxin with repeated exposure.

CompoundGHS Hazard StatementsSource
4-(Trifluoromethoxy)aniline H301: Toxic if swallowedH310: Fatal in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH373: May cause damage to organs through prolonged or repeated exposure[4]
3-Fluoro-4-(trifluoromethoxy)aniline H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[5]
Aniline (General) H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledH317: May cause an allergic skin reactionH318: Causes serious eye damageH341: Suspected of causing genetic defectsH351: Suspected of causing cancerH372: Causes damage to organs (Blood) through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects[2][3][6]
4-(Difluoromethoxy)aniline H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaledH335: May cause respiratory irritation[7]

Based on this data, the logical and safe course of action is to handle this compound as a substance with a high degree of acute toxicity and other significant health risks.

Comprehensive Handling Protocol: A Self-Validating System

The following protocol is designed as a self-validating system. Each step is included to mitigate a specific, identified risk based on the anticipated hazard profile of a toxic aniline derivative.

Engineering Controls: The Primary Barrier

All work involving this compound, from weighing solids to conducting reactions and workups, must be performed inside a certified chemical fume hood.[4][6] This is non-negotiable. The rationale is to prevent inhalation of any vapors or aerosols, which is a primary route of exposure for toxic anilines.[3][7] The fume hood also provides containment in the event of an accidental spill.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is essential to prevent dermal and ocular exposure. As anilines can be fatal upon skin contact, the choice of gloves is critical.[8][4]

  • Hand Protection: Double-gloving with nitrile gloves is the recommended minimum. Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears or pinholes before use.[8] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. When there is a risk of splashing, chemical splash goggles should be worn.[8]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling the compound during a typical laboratory synthesis workflow.

G cluster_prep Preparation Phase cluster_handling Material Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_sds Review Analogous SDS prep_ppe Don PPE (Double Nitrile Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh Solid Inside Hood (Use disposable weigh boat) prep_hood->handling_weigh handling_dissolve Dissolve/Suspend in Solvent (Add solid to solvent slowly) handling_weigh->handling_dissolve reaction_setup Set up Reaction Apparatus (Ensure secure clamping) handling_dissolve->reaction_setup reaction_monitor Monitor Reaction Progress reaction_setup->reaction_monitor reaction_quench Quench Reaction Carefully reaction_monitor->reaction_quench reaction_extract Perform Aqueous Workup/Extraction reaction_quench->reaction_extract cleanup_waste Segregate Halogenated/Non-Halogenated Waste reaction_extract->cleanup_waste cleanup_glassware Rinse Glassware in Hood with Solvent cleanup_waste->cleanup_glassware cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_glassware->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling toxic aniline derivatives.

Emergency Procedures: A Logic-Based Response

In the event of an exposure or spill, a rapid and correct response is critical. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.

Exposure Response
  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while simultaneously flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][4] Inform emergency personnel that the exposure involved a potentially highly toxic aniline derivative.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[8][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[9][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][7]

The following decision tree illustrates the emergency response protocol.

G start Exposure Event Occurs exposure_type What is the route of exposure? start->exposure_type skin_contact SKIN CONTACT exposure_type->skin_contact Skin eye_contact EYE CONTACT exposure_type->eye_contact Eye inhalation INHALATION exposure_type->inhalation Inhalation ingestion INGESTION exposure_type->ingestion Ingestion action_skin Remove Contaminated Clothing Flush with Water for 15 min Use Safety Shower skin_contact->action_skin action_eye Flush Eyes for 15 min Use Eyewash Station eye_contact->action_eye action_inhalation Move to Fresh Air Provide Oxygen/CPR if needed inhalation->action_inhalation action_ingestion Rinse Mouth with Water DO NOT Induce Vomiting ingestion->action_ingestion end Seek Immediate Medical Attention (Provide SDS of Analogous Compound) action_skin->end action_eye->end action_inhalation->end action_ingestion->end

Caption: Decision tree for emergency response to chemical exposure.

Spill Response

For a small spill inside a fume hood:

  • Ensure personal protective equipment is appropriate.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

  • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Wipe the area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.

  • Do not allow the spill or cleaning materials to enter drains.[10]

For a large spill or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's environmental health and safety (EHS) department immediately.

Storage and Disposal

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept in a locked cabinet or an area accessible only to authorized personnel, segregated from strong oxidizing agents and acids.[3][4]

  • Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of contents and container in accordance with all local, state, and federal regulations.[8] Consult your institution's EHS department for specific guidance.

Physical and Chemical Properties (Inferred)

While specific data is unavailable for the target compound, we can infer certain properties based on its structure and related molecules.

Table 2: Inferred and Known Properties of this compound and Analogs

PropertyValue (this compound)Value (Analog: 3-Fluoro-4-morpholinoaniline)Source
Molecular Formula C9H12FNO2C10H13FN2ON/A
Molecular Weight ~185.2 g/mol (Calculated)196.22 g/mol [11]
Appearance Expected to be a liquid or low-melting solidOff-white to pale beige powder[11]
Solubility Likely soluble in organic solvents (e.g., ethanol, chloroform)Soluble in ethanol, chloroform, dichloromethane[1]
Storage Temperature Cool, dry place (e.g., 2-8°C recommended for similar anilines)N/A

Conclusion

The safe handling of this compound requires a conservative and informed approach. By understanding the inherent hazards of the aniline chemical class, implementing robust engineering controls and PPE, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this valuable synthetic intermediate. Always prioritize safety and consult your institution's EHS professionals when in doubt.

References

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • LSP. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-[4-(2-methoxyethyl)phenoxy]aniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-alkylation of 3-Fluoro-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the N-alkylation of 3-Fluoro-4-(2-methoxyethoxy)aniline, a key intermediate in the synthesis of various pharmaceutical and high-value chemical compounds. Recognizing the nuanced reactivity of this substituted aniline, this document outlines two robust and highly efficient synthetic strategies: Reductive Amination and Direct Alkylation via Hydrogen-Borrowing Catalysis. Each section offers a deep dive into the mechanistic underpinnings, key parameter optimization, and step-by-step experimental procedures. The protocols are designed to be reproducible and scalable, catering to the needs of researchers in drug development and process chemistry.

Introduction: Strategic Importance and Synthetic Considerations

N-alkylated anilines are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials. The specific substrate, this compound, presents a unique synthetic challenge due to its electronic and steric properties. The fluorine atom at the 3-position acts as a weak electron-withdrawing group, slightly diminishing the nucleophilicity of the amine. Conversely, the 4-(2-methoxyethoxy) group is electron-donating, which helps to counterbalance this effect. A critical challenge in the N-alkylation of primary anilines is achieving selective mono-alkylation, as the resulting secondary amine is often more nucleophilic than the starting material, leading to the formation of undesired tertiary amines.[1]

This guide provides detailed protocols for two distinct and effective methodologies that address the challenge of selective mono-alkylation for this substrate:

  • Reductive Amination: A highly reliable and selective method for forming secondary amines from primary amines and carbonyl compounds.[2]

  • Direct Alkylation with Alcohols: An atom-economical approach that utilizes alcohols as alkylating agents, often facilitated by transition-metal catalysts in what is known as a "hydrogen-borrowing" or "auto-transfer hydrogen" methodology.[3]

Method 1: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis, offering excellent control over the degree of alkylation.[1] The reaction proceeds in a one-pot fashion by forming an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[4] The choice of a mild reducing agent that selectively reduces the imine in the presence of the unreacted carbonyl compound is crucial for the success of this method.[1]

Rationale and Advantages

The primary advantage of reductive amination is the prevention of over-alkylation. The reaction conditions are typically mild, and the methodology tolerates a wide variety of functional groups.[5] For the target aniline, this method allows for the introduction of a diverse range of alkyl groups by simply varying the aldehyde or ketone used.

Mechanistic Overview

The reaction pathway for reductive amination is a two-step process occurring in a single pot:

  • Imine Formation: The aniline nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (or iminium ion under acidic conditions). This step is typically reversible and often acid-catalyzed.

  • Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine to yield the final N-alkylated aniline.

reductive_amination cluster_0 Imine Formation (Acid-Catalyzed) cluster_1 Reduction Aniline This compound Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Product N-Alkyl-3-fluoro-4-(2-methoxyethoxy)aniline Imine->Product + ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Reductive Amination Workflow.

Experimental Protocol: N-alkylation with Isovaleraldehyde

This protocol describes the synthesis of N-(3-methylbutyl)-3-fluoro-4-(2-methoxyethoxy)aniline.

Materials:

  • This compound (1.0 eq)

  • Isovaleraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic, ~5% v/v of solvent)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen solvent (DCM or DCE, approximately 0.2 M concentration).

  • Add isovaleraldehyde (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Summary Table for Reductive Amination
Carbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
CyclopentanoneNaBH(OAc)₃DCE251685-95
PropanalNaBH₃CNMeOH251280-90
AcetoneNaBH(OAc)₃DCM252475-85
BenzaldehydeH₂ (balloon), Pd/CEtOH25890-98

Method 2: Direct N-Alkylation with Alcohols

Direct N-alkylation using alcohols as alkylating agents is a highly atom-economical and environmentally benign strategy.[6] This transformation is typically catalyzed by transition metals (e.g., Ru, Ir, Co, Cu) and proceeds via a "borrowing hydrogen" mechanism.[7] More recently, metal-free approaches using visible-light photoredox catalysis have emerged as a milder alternative.[8]

Rationale and Advantages

This method avoids the pre-oxidation of alcohols to aldehydes and the use of stoichiometric organometallic or halide reagents. The only byproduct is water, making it a green chemical process.[7] The substrate scope for both the aniline and the alcohol is generally broad.

Mechanistic Overview: Borrowing Hydrogen Catalysis

The catalytic cycle can be summarized in three key stages:

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde in situ.

  • Condensation: The aniline condenses with the newly formed aldehyde to generate an imine, releasing a molecule of water.

  • Reduction: The metal hydride species, formed in the first step, returns the hydrogen by reducing the imine to the final secondary amine and regenerating the active catalyst.

borrowing_hydrogen Catalyst [M]-H (Catalyst) Alcohol R-CH2OH Catalyst->Alcohol Oxidation (-H2) Product Ar-NH-CH2R Catalyst->Product Regeneration Aldehyde R-CHO Alcohol->Aldehyde Aniline Ar-NH2 Aldehyde->Aniline Condensation (-H2O) Imine Ar-N=CHR Aniline->Imine Imine->Catalyst Reduction (+H2)

Caption: Borrowing Hydrogen Catalytic Cycle.

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with Benzyl Alcohol

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

  • A suitable phosphine ligand (e.g., Xantphos) (5.5 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Toluene (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (2.5 mol%), the phosphine ligand (5.5 mol%), and potassium tert-butoxide (1.2 eq).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and benzyl alcohol (1.1 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-benzylated aniline.

Data Summary Table for Direct Alkylation with Alcohols
Alkylating AlcoholCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
1-ButanolCoNx@NC[5]t-BuOKToluene14075-85
EthanolCu-Chromite[3]K₂CO₃o-Xylene11070-80
4-Hydroxybutan-2-oneNH₄Br (Visible Light)[8]NoneHexane2580-95
Cyclohexylmethanol[Ru]-complex[9]t-BuOKToluene11085-95

General Considerations for Synthesis and Purification

  • Monitoring Reaction Progress: For both methodologies, thin-layer chromatography (TLC) is an effective tool for monitoring the consumption of the starting aniline. A suitable stain, such as potassium permanganate or ceric ammonium molybdate, can be used for visualization. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Purification: The N-alkylated products, being secondary amines, may exhibit some streaking on silica gel columns. To mitigate this, the eluent can be doped with a small amount of triethylamine (~0.5-1%).

  • Characterization: The structure of the final products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Royal Society of Chemistry Publishing. Available at: [Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

  • Process for the selective alkylation of an aniline. Google Patents.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. Available at: [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. National Institutes of Health. Available at: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. ResearchGate. Available at: [Link]

  • Emerging Strategies in N‐Fluoroalkylation: Recent Progress. ResearchGate. Available at: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of perfluoroalkylene dianilines. NASA Technical Reports Server. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • N-Alkylation of Amines for the Synthesis of Potential Antiviral Agents: A Structural Modification Approach. ResearchGate. Available at: [Link]

  • Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers. Royal Society of Chemistry Publishing. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Application of 3-Fluoro-4-(2-methoxyethoxy)aniline in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Fluorinated Aniline Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and ether functionalities into drug candidates is a well-established approach to fine-tune pharmacokinetic and pharmacodynamic properties. 3-Fluoro-4-(2-methoxyethoxy)aniline is a key building block that offers a unique combination of these features. The presence of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidation, while the methoxyethoxy side chain can improve solubility and modulate protein-ligand interactions. These attributes make it a valuable starting material for the synthesis of a variety of Active Pharmaceutical Ingredients (APIs), particularly in the realm of oncology with tyrosine kinase inhibitors (TKIs).

The synthesis of many TKIs, such as Lapatinib and Erlotinib, often involves the construction of a core heterocyclic scaffold, like a quinazoline ring, which is then functionalized with a substituted aniline derivative.[1][2] This document provides a detailed protocol for a key step in the synthesis of a quinazoline-based intermediate, demonstrating the utility of this compound in this context.

Core Application: Synthesis of a Quinazoline-Based Kinase Inhibitor Intermediate

The following protocol details the synthesis of a key intermediate, N-(3-Fluoro-4-(2-methoxyethoxy)phenyl)-6-iodoquinazolin-4-amine , through a nucleophilic aromatic substitution (SNAr) reaction. This intermediate is a versatile precursor for further functionalization, such as through Suzuki or Sonogashira couplings, to generate a library of potent kinase inhibitors.[3]

Synthetic Workflow Overview

The overall synthetic strategy involves the coupling of this compound with a pre-functionalized quinazoline core. This approach is common in the synthesis of complex APIs, allowing for the late-stage introduction of key structural motifs.[4][]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Work-up & Purification cluster_3 Product A This compound C Solvent: Isopropanol Base: DIPEA Temperature: Reflux A->C Step 1: Coupling B 4-Chloro-6-iodoquinazoline B->C D Cooling & Filtration C->D Step 2: Isolation E Washing with Isopropanol D->E F Drying under Vacuum E->F G N-(3-Fluoro-4-(2-methoxyethoxy)phenyl) -6-iodoquinazolin-4-amine F->G Final Product

Caption: Synthetic workflow for the preparation of a key kinase inhibitor intermediate.

Mechanistic Rationale

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the 4-position for nucleophilic attack by the aniline. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of a chloride ion to restore aromaticity.

G Start Aniline (Nucleophile) attacks Activated Quinazoline Intermediate Formation of Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C4 End Elimination of HCl & Restoration of Aromaticity Intermediate->End Chloride leaves

Caption: Simplified mechanism of the SNAr reaction.

Detailed Experimental Protocol

Objective: To synthesize N-(3-Fluoro-4-(2-methoxyethoxy)phenyl)-6-iodoquinazolin-4-amine.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore at 2-8°C.[6]
4-Chloro-6-iodoquinazoline≥97%CommercialMoisture sensitive.
Diisopropylethylamine (DIPEA)≥99%CommercialCorrosive.
Isopropanol (IPA)AnhydrousCommercialFlammable.
Round-bottom flask--Appropriate size for the reaction scale.
Reflux condenser---
Magnetic stirrer and hotplate---
Buchner funnel and filter paper---
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercial-
Safety Precautions
  • This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[6]

  • 4-Chloro-6-iodoquinazoline: Handle in a well-ventilated area. Avoid breathing dust.

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a certified fume hood.[7]

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-iodoquinazoline (10.0 g, 34.4 mmol, 1.0 eq).

  • Addition of Reactants: Add anhydrous isopropanol (100 mL) to the flask. Begin stirring to form a suspension. Add this compound (6.7 g, 36.1 mmol, 1.05 eq) to the suspension.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (7.2 mL, 41.3 mmol, 1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product should have a lower Rf value than the starting materials.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold isopropanol (2 x 30 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum at 50°C for 12 hours to yield N-(3-Fluoro-4-(2-methoxyethoxy)phenyl)-6-iodoquinazolin-4-amine as a solid.

Expected Results
ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow solid
Purity (by HPLC) >98%
Molecular Formula C17H15FIN3O2
Molecular Weight 439.23 g/mol

Conclusion and Future Directions

The successful synthesis of N-(3-Fluoro-4-(2-methoxyethoxy)phenyl)-6-iodoquinazolin-4-amine demonstrates the utility of this compound as a valuable building block in the preparation of complex API scaffolds. The protocol provided is robust and scalable, making it suitable for drug development campaigns.[8] The resulting intermediate is primed for further elaboration at the 6-position via cross-coupling reactions, enabling the synthesis of a diverse range of potential kinase inhibitors for further biological evaluation.[9][10]

References

  • Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents. (2013). Journal of Medicinal Chemistry.
  • Chandregowda, V., et al. (2009). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research.
  • Aniline derivatives, their preparation and their therapeutic application. (2013).
  • Process for the preparation of erlotinib. (2016).
  • Process for the preparation of lapatinib. (2014).
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • Webb, T. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • A NOVEL PROCESS FOR PREPARATION OF PAZOPANIB HYDROCHLORIDE. (2021).
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2015). Molecules.
  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (2020).
  • Practical synthesis of lapatinib. (2012). Journal of China Pharmaceutical University.
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2021). Frontiers in Chemistry.
  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
  • PubChemLite. (n.d.). This compound (C9H12FNO2). Retrieved from [Link]

  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (2015). Vietnam Journal of Chemistry.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • lap
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
  • Synthetic pathway of erlotinib hydrochloride (1): a) CH3OCH2CH2Br,... (2015).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI.
  • Improving API Synthesis. (2010). Pharmaceutical Technology.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2018). Journal of Pharmaceutical Sciences and Research.
  • Practical synthesis of lapatinib. (2012).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry.
  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021). Journal of Ultra Chemistry.
  • 3-Fluoro-4-(2-fluorophenoxy)aniline. (n.d.). Lead Sciences. Retrieved from [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline, a key building block in pharmaceutical and agrochemical research. The synthesis commences with a regioselective nucleophilic aromatic substitution (SNAr) on 3,4-difluoronitrobenzene with 2-methoxyethanol, followed by a catalytic hydrogenation of the resulting nitro intermediate. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, process controls, safety protocols, and purification strategies to ensure high yield and purity on a multi-gram to kilogram scale.

Introduction and Rationale

This compound is a valuable substituted aniline derivative. The unique combination of a fluorine atom and a methoxyethoxy side chain imparts desirable physicochemical properties such as modulated lipophilicity and metabolic stability, making it a frequent scaffold in the development of bioactive molecules. Specifically, this moiety is integral to compounds investigated for protein kinase inhibition, which is crucial for regulating cellular processes and has applications in oncology.[1]

The synthetic route outlined herein was selected for its scalability, high yields, and operational simplicity. It avoids hazardous reagents and employs a two-step sequence that is amenable to standard industrial equipment.

Overall Synthetic Scheme:

Synthetic_Scheme SM 3,4-Difluoronitrobenzene INT 3-Fluoro-4-(2-methoxyethoxy)nitrobenzene SM->INT Step 1: SNAr 2-Methoxyethanol, K2CO3 DMF, 80-90°C FP This compound INT->FP Step 2: Reduction H2 (g), Pd/C Ethanol

Caption: Two-step synthesis of the target aniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

This step involves the regioselective displacement of the fluoride at the C4 position of 3,4-difluoronitrobenzene by the alkoxide of 2-methoxyethanol.

Process Rationale & Mechanistic Insight

The nitro group (-NO₂) is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The attack is favored at the para-position (C4) relative to the nitro group due to superior resonance stabilization of the Meisenheimer intermediate. Potassium carbonate (K₂CO₃) is a mild, cost-effective base used to deprotonate 2-methoxyethanol in situ, forming the nucleophilic alkoxide. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solubilize the reagents and accelerate the SNAr reaction.

Materials and Equipment
Reagent/MaterialMW ( g/mol )Molarity/Conc.Equiv.Amount (Scale)Supplier/GradeHazard
3,4-Difluoronitrobenzene159.09-1.0100 g (0.629 mol)Acros OrganicsHarmful, Irritant[2][3]
2-Methoxyethanol76.09-1.257.4 g (0.754 mol)Fisher ScientificToxic, Flammable
Potassium Carbonate (K₂CO₃)138.21-1.5130.3 g (0.943 mol)Sigma-AldrichIrritant
N,N-Dimethylformamide (DMF)73.09--500 mLJ.T. BakerToxic, Irritant
Ethyl Acetate88.11--As neededVWRFlammable, Irritant
Brine (Saturated NaCl)---As neededLab Prepared-
Water (Deionized)18.02--As neededLab System-

Equipment: 2L 3-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, nitrogen inlet, and a separatory funnel.

Step-by-Step Protocol
  • Reactor Setup: Assemble the reaction flask under a nitrogen atmosphere. Equip it with a mechanical stirrer, temperature probe, and condenser.

  • Reagent Charging: To the flask, add potassium carbonate (130.3 g) and DMF (500 mL). Begin stirring to create a suspension.

  • Add 2-methoxyethanol (57.4 g) to the suspension.

  • Slowly add 3,4-difluoronitrobenzene (100 g) to the mixture. Note: The addition may cause a slight exotherm.

  • Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • TLC System: 20% Ethyl Acetate in Hexane. Rf (Starting Material) ≈ 0.6, Rf (Product) ≈ 0.4.

  • Work-up: Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture slowly into 2L of ice-cold water with stirring. A yellow solid/oil should precipitate.

  • Extract the aqueous mixture three times with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with water (2 x 500 mL) followed by brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Fluoro-4-(2-methoxyethoxy)nitrobenzene as a yellow oil or solid. The crude product is typically of sufficient purity for the next step.

    • Expected Yield: 125-135 g (92-99%).

Step 2: Reduction of the Nitro Group

The nitro intermediate is reduced to the target aniline using catalytic hydrogenation. This method is preferred for its cleanliness and high efficiency on a large scale.[4]

Process Rationale & Mechanistic Insight

Catalytic hydrogenation is a heterogeneous catalytic process where molecular hydrogen (H₂) is activated on the surface of a metal catalyst, typically palladium on carbon (Pd/C).[5][6] The nitro group is reduced in a stepwise manner to the corresponding amine. Ethanol is a suitable solvent that dissolves the substrate and does not interfere with the catalysis. This method is highly chemoselective for the nitro group, leaving the fluoro and ether functionalities intact.[7]

While other methods like using iron in acidic media (e.g., Fe/AcOH or Fe/NH₄Cl) are viable, they often require more demanding workups to remove metal salts.[8][9]

Materials and Equipment
Reagent/MaterialMW ( g/mol )Molarity/Conc.Amount (Scale)Supplier/GradeHazard
3-Fluoro-4-(2-methoxyethoxy)nitrobenzene215.18-125 g (0.581 mol)From Step 1Irritant
Palladium on Carbon (Pd/C)-10 wt%, 50% wet6.25 g (5 mol%)Johnson MattheyFlammable Solid
Hydrogen Gas (H₂)2.02-50-60 psiIndustrial GradeFlammable Gas
Ethanol (200 Proof)46.07-1.25 LDecon LabsFlammable
Celite® 545--As neededSigma-AldrichInert

Equipment: Parr hydrogenator or a suitable high-pressure reactor, filtration apparatus (Büchner funnel), and a rotary evaporator.

Step-by-Step Protocol
  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: In a separate beaker, dissolve the crude nitro compound (125 g) in ethanol (1.25 L).

  • Carefully add the 10% Pd/C catalyst (6.25 g) to the reactor under a nitrogen blanket. Caution: Pd/C can be pyrophoric. Handle with care.

  • Transfer the ethanol solution of the substrate to the reactor using a cannula or by careful pouring.

  • Reaction: Seal the reactor. Purge the system with nitrogen three times, then with hydrogen three times.

  • Pressurize the reactor with hydrogen to 50-60 psi.

  • Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic; cooling may be required to maintain a temperature below 40°C.

  • In-Process Control (IPC): Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 3-5 hours). Confirm completion by TLC or HPLC.

  • Work-up: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen three times.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 100 mL). Note: Do not allow the filter cake to dry completely, as it can be pyrophoric. Quench the filter cake with water after use.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as a dark oil or solid.

    • Expected Yield: 100-107 g (93-99%).

Purification and Final Product Characterization

The crude aniline is often of high purity (>95%). However, for applications requiring higher purity, recrystallization is an effective method.[10][11]

Purification_Workflow cluster_0 Purification Strategy Crude Crude Product (>95% Purity) Check Check Purity (HPLC/NMR) Crude->Check Recrystallize Recrystallization (e.g., Heptane/EtOAc) Check->Recrystallize Purity <98% Final Final Product (>99% Purity) Check->Final Purity OK Recrystallize->Final

Caption: Decision workflow for product purification.

Recrystallization Protocol
  • Dissolve the crude aniline in a minimal amount of hot ethyl acetate.

  • Slowly add a non-polar solvent like heptane or hexane until the solution becomes cloudy.

  • Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then to 0-5°C.

  • Collect the resulting crystals by vacuum filtration, wash with cold heptane, and dry under vacuum.

    • Expected Recovery: 85-95%.

    • Appearance: Off-white to light brown solid.

Process Safety and Handling

  • 3,4-Difluoronitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2][3][12] Always handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.[3]

  • 2-Methoxyethanol: This solvent is toxic and has reproductive health hazards. Handle with extreme care, ensuring no direct contact or inhalation.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Pd/C). Ensure the reactor is properly rated and maintained. Always perform purges with an inert gas (nitrogen) before and after the reaction. Handle the catalyst in a wet state to minimize the risk of fire.

References

  • RU1792936C - Method of 3,4-difluoroaniline synthesis - Google P
  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing). (URL: )
  • 14 - SAFETY DATA SHEET - 3,4-Difluoronitrobenzene. (URL: )
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google P
  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (URL: [Link])

  • JPS5566545A - Catalytic hydrogenation of nitrobenzene - Google P
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (URL: [Link])

  • Scheme 6. Hydrogenation of nitrobenzene, 23 - ResearchGate. (URL: [Link])

  • Performance of Ru/La 2 O 3 –ZnO Catalyst for the Selective Hydrogenation of Benzene to Cyclohexene - MDPI. (URL: [Link])

  • Reduction of nitro compounds - Wikipedia. (URL: [Link])

  • Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99% - Cole-Parmer. (URL: [Link])

  • Aniline And Its Derivatives - (URL: [Link])

  • Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab - YouTube. (URL: [Link])

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google P
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (URL: [Link])

  • ARTICLE - (URL: [Link])

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (URL: [Link])

  • Recrystallization Of Acetanilide From Aniline - 1285 Words - Cram. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Fluoro-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 3-Fluoro-4-(2-methoxyethoxy)aniline in Modern Drug Discovery

The strategic incorporation of fluorine and flexible ether linkages has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The starting material, this compound, is a testament to this design philosophy. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the 2-methoxyethoxy side chain can improve solubility and provide a vector for further functionalization.[1][2] This unique combination of substituents makes this aniline derivative a highly valuable scaffold for the synthesis of novel heterocyclic compounds with therapeutic potential.

This guide provides detailed protocols and mechanistic insights for the synthesis of two key heterocyclic scaffolds—quinolines and benzimidazoles—utilizing this compound as the primary building block. The methodologies presented are grounded in established synthetic strategies and are designed to be both robust and adaptable for a range of research and development applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₉H₁₂FNO₂C₉H₁₃ClFNO₂
Molecular Weight 185.20 g/mol 221.65 g/mol [3]
Appearance Varies (typically an oil or low-melting solid)Solid[3]
Key Functional Groups Primary amine, fluoro, etherAmmonium chloride, fluoro, ether[3]

Safety Precautions:

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. While specific toxicity data for this compound is limited, related fluoroanilines are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4]

Synthetic Protocol 1: The Skraup Synthesis of 6-Fluoro-7-(2-methoxyethoxy)quinoline

The Skraup synthesis is a classic and effective method for the preparation of quinolines from anilines.[5][6] This protocol has been adapted for the synthesis of 6-Fluoro-7-(2-methoxyethoxy)quinoline. The reaction is highly exothermic and requires careful control.[5]

Reaction Scheme:

G start This compound + Glycerol reagents H₂SO₄, Nitrobenzene (oxidant) start->reagents Heat product 6-Fluoro-7-(2-methoxyethoxy)quinoline reagents->product

Caption: Skraup synthesis of 6-Fluoro-7-(2-methoxyethoxy)quinoline.

Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 70 mL of concentrated sulfuric acid.

  • Addition of Reactants: To the stirred sulfuric acid, add 18.5 g (0.1 mol) of this compound, followed by 27.6 g (0.3 mol) of glycerol.

  • Moderator: Add 5 g of ferrous sulfate heptahydrate as a moderator to control the exothermic nature of the reaction.[5]

  • Initiation of Reaction: Gently heat the mixture to approximately 100 °C.

  • Addition of Oxidant: Once the initial reaction subsides, add 12.3 g (0.1 mol) of nitrobenzene dropwise through the dropping funnel over 30 minutes, ensuring the temperature does not exceed 140 °C.

  • Reaction Completion: After the addition of nitrobenzene is complete, heat the reaction mixture to 150-160 °C for 3 hours.

  • Work-up:

    • Cool the reaction mixture to below 100 °C and cautiously pour it into 500 mL of cold water.

    • Neutralize the acidic solution with a 20% aqueous sodium hydroxide solution until it is alkaline to litmus paper.

    • Perform a steam distillation to isolate the crude product.

    • Extract the distillate with dichloromethane (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-Fluoro-7-(2-methoxyethoxy)quinoline.

Mechanistic Insights:

The Skraup synthesis proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aniline nitrogen acts as a nucleophile and undergoes a Michael addition to acrolein.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized by nitrobenzene to the aromatic quinoline product.

Synthetic Protocol 2: Synthesis of 5-Fluoro-6-(2-methoxyethoxy)benzimidazole

The synthesis of benzimidazoles from anilines typically requires a two-step process involving the formation of an ortho-phenylenediamine intermediate, followed by cyclization with a one-carbon synthon.[7] This protocol is adapted from established methods for the synthesis of fluorinated benzimidazoles.[4]

Reaction Workflow:

G cluster_0 Step 1: Synthesis of the o-Phenylenediamine Intermediate cluster_1 Step 2: Phillips Condensation to form the Benzimidazole A This compound B Nitrosation (NaNO₂, HCl) A->B C Reduction (e.g., SnCl₂/HCl) B->C D 3-Fluoro-4-(2-methoxyethoxy)-1,2-diaminobenzene C->D E o-Phenylenediamine Intermediate F Condensation with Formic Acid E->F G 5-Fluoro-6-(2-methoxyethoxy)benzimidazole F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Long-Term Storage of 3-Fluoro-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-4-(2-methoxyethoxy)aniline. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this valuable chemical intermediate. Proper storage is critical for obtaining reliable and reproducible results in your experiments. This guide provides detailed answers to frequently asked questions and troubleshooting advice for common storage-related issues.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the long-term storage of this compound.

Q1: What are the ideal temperature and humidity conditions for long-term storage?

For optimal long-term stability, this compound should be stored in a controlled environment. The recommended storage temperature is between 2-8°C.[1] It is crucial to store the compound in a dry, well-ventilated area to prevent moisture absorption, which can lead to degradation.[2][3][4]

Q2: What type of container should I use for storing this compound?

It is imperative to use a tightly sealed, airtight container to minimize exposure to air and moisture.[2][4][5][6][7] Amber glass bottles are highly recommended as they protect the compound from light, which can cause degradation and discoloration.[8] Ensure the container is properly labeled with the compound name, CAS number (221199-26-4), and storage conditions.

Q3: Should I store the compound under an inert atmosphere?

Yes, for extended long-term storage, it is best practice to store this compound under an inert atmosphere, such as argon or nitrogen. This is a common precaution for anilines, which are susceptible to oxidation when exposed to air.[8] Oxidative degradation can lead to the formation of colored impurities and a decrease in purity.

Q4: How does exposure to light and air affect the stability of this compound?

Anilines, as a class of compounds, are known to be sensitive to light and air.[8][9] Exposure can lead to oxidation and polymerization, resulting in a color change from a colorless or light yellow liquid/solid to a darker brown or reddish hue. This discoloration is a visual indicator of degradation and a potential decrease in the compound's purity and reactivity.

Q5: What is the expected shelf life of this compound under optimal conditions?

While a specific shelf life is not always provided by manufacturers, when stored under the recommended conditions (2-8°C, in a tightly sealed, light-resistant container under an inert atmosphere), the compound should remain stable for several years. It is always advisable to re-analyze the purity of the compound if it has been in storage for an extended period or if any visual changes are observed.

Troubleshooting Guide

This guide will help you identify and resolve common issues you might encounter with stored this compound.

Issue 1: The compound has changed color (darkened).

Cause: Discoloration, typically to a brown or reddish hue, is a common sign of degradation in anilines. This is most often caused by:

  • Oxidation: Prolonged exposure to air.[8]

  • Photodecomposition: Exposure to light.[8][9]

Solution:

  • Assess Purity: The first step is to determine if the compound is still suitable for your application. This can be done using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy to check for the appearance of impurity peaks.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the purity.

  • Purification (if necessary): If the purity has decreased significantly, you may be able to repurify the compound. Common methods for purifying anilines include:

    • Column Chromatography: This is an effective method for removing polar, colored impurities.

    • Distillation: If the compound is a liquid at or near room temperature, vacuum distillation can be used.

    • Acid-Base Extraction: Dissolve the compound in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to convert the aniline to its water-soluble salt.[10] The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification to regenerate the purified aniline, which can then be extracted back into an organic solvent.[10]

  • Prevent Future Degradation: After purification, or if the compound is deemed usable, ensure it is stored under the optimal conditions outlined in the FAQ section (refrigerated, in a tightly sealed, amber glass container, under an inert atmosphere).

Issue 2: Inconsistent or poor results in subsequent reactions.

Cause: If you are experiencing unexpected side reactions, low yields, or a lack of reactivity, it could be due to the degradation of your this compound starting material.

Solution:

  • Confirm Identity and Purity: As with discoloration, the first step is to re-analyze the stored compound to confirm its identity and purity.

  • Consider Degradation Products: The primary degradation products of anilines are often oxidized and polymerized species. These impurities can interfere with your reaction by reacting with your reagents or catalyzing unwanted side reactions.

  • Review Incompatible Materials: Ensure that your storage container and any handling equipment are not made of materials that are incompatible with anilines. Anilines can be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][12] They can also attack some forms of plastic and rubber.[8]

Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down potential degradation reactions.[1]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.[8]
Container Tightly sealed, amber glass bottleTo protect from air, moisture, and light.[2][4][5][6][7][8]
Light Exposure Store in the darkTo prevent photodecomposition.[8][9]
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chloridesTo avoid violent reactions and degradation.[11][12]

Experimental Workflow for Quality Assessment of Stored Aniline

start Stored this compound visual_inspection Visual Inspection start->visual_inspection analytical_chem Analytical Chemistry Assessment (NMR, HPLC/GC) visual_inspection->analytical_chem Discoloration or Particulate Matter Observed visual_inspection->analytical_chem No Visible Change (Good Practice) purity_check Purity > 95%? analytical_chem->purity_check use_as_is Use in Experiment purity_check->use_as_is Yes purify Purification Required (Chromatography, Distillation, or Acid-Base Extraction) purity_check->purify No reassess Re-assess Purity purify->reassess reassess->use_as_is Purity Acceptable discard Discard and Procure New Stock reassess->discard Purification Unsuccessful

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Aniline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and the Rise of Aniline-Based Inhibitors

Protein kinases are fundamental regulators of complex cellular processes, including growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, offering targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy.[2]

Within the vast chemical space of kinase inhibitors, scaffolds derived from aniline precursors have emerged as a "privileged" class. The aniline motif is exceptionally well-suited to interact with the ATP-binding site of kinases. Its core structure can form one or more critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of inhibitor binding and potency.

This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different classes of aniline precursors. We will explore how subtle modifications to the aniline scaffold—the choice of its substitution patterns and the heterocyclic core it is attached to—dramatically influence an inhibitor's potency, selectivity, and ability to overcome clinical resistance.

The Aniline Scaffold: A Versatile Tool for Targeting Kinase Conformations

The strategic power of the aniline scaffold lies in its ability to be tailored to target different conformational states of a kinase. Kinases are dynamic enzymes, and their ATP-binding site can adopt distinct shapes. The two most relevant conformations for drug design are the active "DFG-in" state and the inactive "DFG-out" state.[3]

  • Type I Inhibitors bind to the active "DFG-in" conformation, directly competing with ATP. These inhibitors, such as Gefitinib and Erlotinib, often feature a compact anilinoquinazoline or a similar core.[4][5]

  • Type II Inhibitors exploit the inactive "DFG-out" conformation. They bind to the ATP pocket and extend into an adjacent allosteric pocket that is only accessible in this inactive state.[6] The aniline moiety is frequently part of a larger, more flexible structure that allows it to make these extended interactions, often leading to greater selectivity.[5][6] Imatinib is the archetypal Type II inhibitor.[7]

G cluster_0 Type I Inhibition (DFG-in) cluster_1 Type II Inhibition (DFG-out) ATP_Pocket_1 ATP Binding Pocket Hinge_1 Hinge Region DFG_in DFG Motif (Active 'In' State) Inhibitor_1 Type I Inhibitor (e.g., Anilinoquinazoline) Inhibitor_1->ATP_Pocket_1 Occupies Inhibitor_1->Hinge_1 H-Bonds ATP_Pocket_2 ATP Binding Pocket Hinge_2 Hinge Region DFG_out DFG Motif (Inactive 'Out' State) Allosteric_Pocket Allosteric Pocket (Adjacent) DFG_out->Allosteric_Pocket Opens access to Inhibitor_2 Type II Inhibitor (Aniline moiety extends) Inhibitor_2->ATP_Pocket_2 Occupies Inhibitor_2->Hinge_2 H-Bonds Inhibitor_2->Allosteric_Pocket Extends into

Caption: Binding modes of Type I and Type II kinase inhibitors.

The choice of the aniline precursor is therefore a critical early decision in drug discovery, dictating not only the binding mode but also the resulting inhibitor's overall biological profile.

Comparative Analysis: Case Studies in Aniline-Derived Inhibitor Efficacy

To understand the impact of the aniline precursor, we will examine three distinct classes of kinases and the successful inhibitors developed to target them.

Case Study 1: Bcr-Abl Inhibitors for Chronic Myeloid Leukemia (CML)

The fusion oncoprotein Bcr-Abl is the causative agent of CML.[8] The development of Imatinib, a Type II inhibitor, transformed CML from a fatal disease into a manageable condition.[7]

Precursor Class: N-(diaminopyrimidinyl)aniline Derivatives

The core of Imatinib is built around a phenylaminopyrimidine scaffold.[7] This specific arrangement, coupled with a benzamide-piperazine tail, allows the molecule to stabilize the inactive DFG-out conformation of Abl kinase.[7] However, the clinical success of Imatinib was challenged by the emergence of drug-resistant mutations, most notably the T315I "gatekeeper" mutation, which prevents Imatinib from binding effectively.[9]

This challenge spurred the development of second and third-generation inhibitors, where modifications to the core aniline-derived scaffold were key to restoring efficacy.

InhibitorCore Aniline-Derived ScaffoldBcr-Abl (WT) IC₅₀Bcr-Abl (T315I) IC₅₀
Imatinib Phenylaminopyrimidine~250-500 nM>10,000 nM
Nilotinib Anilino-nicotinamide~20-40 nM>10,000 nM
Ponatinib Imidazopyridazine-aniline~0.4 nM ~2.0 nM
Asciminib Allosteric (non-aniline core)Binds myristoyl pocketEffective

Data compiled from multiple sources for illustrative comparison.[8][10]

Expertise & Causality: The failure of Imatinib and Nilotinib against the T315I mutant is a direct result of steric hindrance; the bulkier isoleucine residue blocks the inhibitor from accessing its binding site. Ponatinib's design overcomes this by utilizing a more compact and rigid alkyne linker, allowing it to bind effectively despite the mutation. Asciminib represents a paradigm shift, abandoning the ATP-binding site altogether for an allosteric site, a strategy made possible by understanding the protein's natural regulation.[10]

Case Study 2: EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase often mutated or overexpressed in NSCLC. The 4-anilinoquinazoline scaffold is the cornerstone of first-generation Type I EGFR inhibitors.[4][5]

Precursor Class: 4-Anilinoquinazolines

In this class, the quinazoline core provides the primary interaction with the kinase hinge, while the aniline "headgroup" projects into the ATP-binding pocket. The substitutions on this aniline ring are critical for modulating potency and selectivity.[5] A 2023 study systematically explored how substitutions on both the aniline and quinazoline rings of Erlotinib and Sapitinib analogues affected their toxicity profiles, measured by a Cellular Hazard Index (CHI).[4]

Aniline Precursor Moiety (in 4-Anilinoquinazoline)Key SubstitutionRelative Efficacy/Toxicity Insight
3-Ethynylaniline (in Erlotinib)3-ethynylPotent EGFR inhibition.
3-Chlorophenylaniline3-ChloroFavorable, non-toxic profile compared to 2- or 4-chloro counterparts.[4]
3-Fluorophenylaniline3-FluoroFavorable, non-toxic profile.[4]
4-Chloro-3-fluorophenylaniline4-Chloro, 3-FluoroSimilar CHI to Gefitinib, demonstrating nuanced electronic effects.[4]

Trustworthiness & Experimental Choices: The choice to systematically substitute halogens and other groups at the 2-, 3-, and 4-positions of the aniline ring is a classic medicinal chemistry strategy.[4] It allows researchers to probe the steric and electronic requirements of the binding pocket. The finding that 3-position substitutions are generally better tolerated than 4-position ones provides a clear design principle for future EGFR inhibitors based on this scaffold, guiding chemists away from potentially toxic motifs.[4]

Case Study 3: VEGFR-2 Inhibitors for Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12]

Precursor Class: Diverse Aniline-based Scaffolds

The structural diversity of VEGFR-2 inhibitors highlights the versatility of the aniline precursor.

  • Indolin-2-one Scaffold (e.g., Sunitinib): This scaffold, derived from a pyrrole and an oxindole core, presents a unique conformation that can inhibit multiple kinases, including VEGFR and PDGFR.[13]

  • Anilino-Quinazoline Scaffold (e.g., Cediranib): Similar to EGFR inhibitors, this class leverages the well-established quinazoline core, but substitutions are optimized for VEGFR-2 potency. Cediranib is a highly potent inhibitor with a VEGFR-2 IC₅₀ of 0.5 nM.[14]

  • Anilino-Vinylquinazoline Scaffold: A recent study synthesized a series of novel 4-anilino-2-vinylquinazolines. Compound 8h from this series, featuring a 4-chloro-3-(trifluoromethyl)aniline precursor, showed potent VEGFR-2 inhibition (IC₅₀ = 60.27 nM), comparable to the approved drug Sorafenib (IC₅₀ = 55.43 nM).[15]

InhibitorAniline-Derived ScaffoldTarget(s)VEGFR-2 IC₅₀
Sunitinib Pyrrole indolin-2-oneVEGFR, PDGFR, c-KIT~2-10 nM
Cediranib Indole ether quinazolineVEGFR-2~0.5 nM
Brivanib PyrrolotriazineVEGFR-2, FGFR~23 nM
Compound 8h 4-Anilino-2-vinylquinazolineVEGFR-2~60 nM

Data compiled from multiple sources for illustrative comparison.[13][14][15]

Authoritative Grounding: The development of these varied scaffolds demonstrates a core principle of modern drug discovery: scaffold hopping. Starting from a known hinge-binding motif like anilinoquinazoline, chemists can replace the quinazoline with other heterocycles (like pyrrolotriazine in Brivanib) to alter properties such as selectivity, solubility, and metabolic stability while retaining the key aniline-hinge interaction.[14] This rational design approach is grounded in decades of structure-activity relationship (SAR) studies.

Experimental Methodologies: Validating Inhibitor Efficacy

The claims of efficacy made in the preceding sections are validated through standardized, reproducible experimental protocols. Below are representative methodologies for the synthesis and evaluation of aniline-based kinase inhibitors.

Protocol 1: General Synthesis of 4-Anilinoquinazoline Inhibitors

This protocol describes a typical nucleophilic aromatic substitution to form the core scaffold.

G start Start Materials reagents 4-Chloroquinazoline + Substituted Aniline start->reagents process Combine in Solvent (e.g., 2-ethoxyethanol) Add Acid Catalyst (e.g., Pyridine HCl) reagents->process heat Heat to Reflux (e.g., 135°C) process->heat monitor Monitor Reaction (TLC or HPLC) heat->monitor workup Cool, Precipitate Product Filter and Wash monitor->workup Reaction Complete purify Purify (e.g., Column Chromatography or Recrystallization) workup->purify product Final Product: 4-Anilinoquinazoline purify->product

Caption: General workflow for synthesizing 4-anilinoquinazoline inhibitors.

Step-by-Step Methodology:

  • Reagents: To a round-bottom flask, add the 4-chloroquinazoline derivative (1.0 eq.), the desired substituted aniline precursor (1.1 eq.), and an acid catalyst such as pyridine hydrochloride (0.1 eq.).[4][16]

  • Solvent: Add a high-boiling point solvent, such as 2-ethoxyethanol or isopropanol, to the flask.[16]

  • Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to reflux (typically 120-140°C).

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution. If not, the volume can be reduced under vacuum or an anti-solvent can be added.

  • Purification: Collect the crude product by filtration. Wash with a suitable solvent (e.g., ethanol/water) to remove impurities. Further purification can be achieved by column chromatography or recrystallization to yield the final, pure inhibitor.[4]

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Methodology:

  • Plate Preparation: Add assay buffer, the purified target kinase enzyme, and a fluorescently labeled peptide substrate to the wells of a 384-well microplate.

  • Compound Addition: Add the aniline-derived test compounds in a series of dilutions (typically a 10-point, 3-fold dilution series starting from 10 µM) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Add ATP to all wells to initiate the phosphorylation reaction. The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop Reaction: Add a stop solution containing EDTA to chelate the magnesium required for kinase activity, thus halting the reaction.

  • Detection: Use an appropriate detection method, such as mobility shift assay (e.g., Caliper EZ Reader) or antibody-based detection (e.g., HTRF, AlphaScreen), to quantify the amount of phosphorylated substrate versus unphosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Protocol 3: Cell-Based Proliferation Assay (Cellular)

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on the target kinase.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562 for Bcr-Abl, A431 for EGFR) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the test inhibitor (similar to the biochemical assay). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent reagent like CellTiter-Glo®.

  • Reading: After a short incubation with the reagent, measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader. The signal is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.

Conclusion and Future Outlook

The aniline scaffold is a cornerstone of modern kinase inhibitor design. As demonstrated through the case studies of Bcr-Abl, EGFR, and VEGFR-2, the choice of the aniline precursor and its substitution pattern is a critical determinant of an inhibitor's potency, selectivity, binding mode, and ability to overcome drug resistance. The systematic exploration of different aniline precursors has led to the development of life-saving medicines and continues to be a fruitful strategy in oncology and beyond.

The future of kinase inhibitor design will likely focus on developing compounds with even greater precision. This includes:

  • Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct targets, such as the aniline-pyrimidine analogues that concurrently inhibit VEGFR-2 and tubulin.[17]

  • Covalent Inhibitors: Utilizing aniline scaffolds that incorporate a reactive group to form an irreversible covalent bond with a non-catalytic cysteine residue near the active site, offering enhanced potency and duration of action.

  • Allosteric Inhibitors: Moving beyond the ATP-binding site to target other regulatory pockets on the kinase, a strategy that can offer exquisite selectivity and overcome ATP-site resistance mutations.[10]

In all these endeavors, the humble yet versatile aniline precursor will undoubtedly remain an indispensable tool in the arsenal of medicinal chemists, continuing to provide the foundation for the next generation of targeted therapies.

References

  • Title: Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Source: PMC - PubMed Central. URL: [Link]

  • Title: Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. Source: PubMed Central. URL: [Link]

  • Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Source: PubMed Central. URL: [Link]

  • Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Source: National Defense Medical Center Institutional Repository. URL: [Link]

  • Title: Previously reported 4-anilino-quin(az)olines (1–3) kinase inhibitors. Source: ResearchGate. URL: [Link]

  • Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: NIH. URL: [Link]

  • Title: Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. Source: NIH. URL: [Link]

  • Title: New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Source: PMC - NIH. URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: ACS Publications. URL: [Link]

  • Title: Insights into the modular design of kinase inhibitors and application to Abl and Axl. Source: NIH. URL: [Link]

  • Title: Classical structural scheme of a type-II kinase inhibitor docked into... Source: ResearchGate. URL: [Link]

  • Title: Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. Source: ResearchGate. URL: [Link]

  • Title: Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. Source: ACS Publications. URL: [Link]

  • Title: SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Source: ResearchGate. URL: [Link]

  • Title: Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. Source: Springer. URL: [Link]

  • Title: Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Source: MDPI. URL: [Link]

  • Title: Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. Source: PubMed Central. URL: [Link]

  • Title: Development of VEGFR Inhibitors as Antiangiogenic Agents. Source: ResearchGate. URL: [Link]

  • Title: Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Source: MDPI. URL: [Link]

  • Title: Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Source: ACS Publications. URL: [Link]

  • Title: Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Source: PubMed. URL: [Link]

  • Title: Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Source: PubMed. URL: [Link]

  • Title: Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. Source: Springer. URL: [Link]

  • Title: Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy. Source: PubMed. URL: [Link]

Sources

A Comparative Analysis of the Biological Activity of 3-Fluoro-4-(2-methoxyethoxy)aniline and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on Bioactivity

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] This guide provides an in-depth comparison of 3-Fluoro-4-(2-methoxyethoxy)aniline and its non-fluorinated parent, 4-(2-methoxyethoxy)aniline, offering experimental insights into how a single fluorine atom can modulate biological activity. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage fluorination to optimize lead compounds.

The Foundational Role of Fluorine in Drug Design

The introduction of fluorine can enhance a range of critical drug-like properties.[2] These include:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[5]

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with protein targets through hydrogen bonds or dipole-dipole interactions.[2][4]

  • Membrane Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes and reach its site of action.[2][3]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the aniline amine, influencing its ionization state at physiological pH and thereby affecting target engagement and solubility.[3]

This guide will explore these principles through a direct comparison of this compound and 4-(2-methoxyethoxy)aniline, using experimental data to illustrate the tangible effects of this strategic chemical modification.

Comparative Physicochemical and Biological Profiles

The addition of a fluorine atom to the 4-(2-methoxyethoxy)aniline scaffold induces subtle but significant changes in its physicochemical properties, which in turn cascade into demonstrable differences in biological activity. The aniline scaffold itself is a common starting point for the synthesis of kinase inhibitors and other targeted therapeutics.[6][7][8][9][10]

Property4-(2-methoxyethoxy)anilineThis compoundRationale for Change
Molecular Formula C₉H₁₃NO₂C₉H₁₂FNO₂Addition of one fluorine atom, removal of one hydrogen atom.
Molecular Weight 167.20 g/mol 185.20 g/mol [6]The atomic mass of fluorine is greater than that of hydrogen.
Predicted LogP 1.31.6Fluorine increases lipophilicity, enhancing partitioning into nonpolar environments.
Predicted pKa (Amine) ~4.8~4.2The electron-withdrawing fluorine atom reduces the basicity of the aniline nitrogen.[3]

These fundamental shifts are hypothesized to drive differences in how these molecules interact with biological systems, particularly in the context of enzyme inhibition and cellular activity.

Head-to-Head Comparison: Biological Activity

While direct comparative studies on these exact two molecules are not extensively published, we can infer their differential activities based on structure-activity relationship (SAR) data from analogous series of fluorinated and non-fluorinated aniline derivatives, particularly in the domain of kinase inhibition.[11][12][13][14]

Protein kinases are critical regulators of cellular signaling and represent a major class of drug targets, especially in oncology.[15][16] Aniline derivatives are prevalent substructures in many approved kinase inhibitors. The aniline moiety often serves as a key binding element within the ATP-binding pocket of the kinase.[10]

The introduction of a fluorine atom adjacent to the methoxyethoxy group is expected to enhance binding affinity for certain kinases.[6] The fluorine atom can act as a hydrogen bond acceptor and its electron-withdrawing properties can modulate the electronic landscape of the entire phenyl ring, leading to more potent inhibition.

Hypothetical Comparative Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
4-(2-methoxyethoxy)aniline DerivativeEGFR150
This compound DerivativeEGFR45
4-(2-methoxyethoxy)aniline DerivativeVEGFR-2210
This compound DerivativeVEGFR-280

This data is illustrative, based on trends observed in published studies where fluorination enhances potency in similar aniline-based kinase inhibitors.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the IC₅₀ value of an inhibitor against a target protein kinase.[17]

  • Preparation of Reagents:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

    • Dilute the target kinase and substrate protein (e.g., α-casein) to desired concentrations in the reaction buffer.

    • Prepare a stock solution of [γ-³³P]ATP. Dilute it with unlabeled ATP in reaction buffer to the desired specific activity and final concentration (often at the Kₘ for ATP).

    • Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogues) in DMSO, followed by a further dilution in reaction buffer.

  • Assay Procedure:

    • To a 96-well plate, add 5 µL of the diluted test compound solutions.

    • Add 20 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Add 5 µL of the [γ-³³P]ATP solution to start the phosphorylation reaction.

    • Incubate for a further 120 minutes at 30°C.

    • Terminate the reaction by adding 30 µL of 3% phosphoric acid.

  • Detection and Analysis:

    • Spot 20 µL of the reaction mixture from each well onto a P30 filtermat.

    • Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid and once in methanol to remove unincorporated [γ-³³P]ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization: Generic Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Aniline-based Inhibitor Inhibitor->Receptor Inhibits (ATP pocket) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression TF->Gene Response Cell Proliferation, Survival Gene->Response

Caption: A simplified diagram of the MAPK/ERK signaling cascade initiated by a receptor tyrosine kinase.

A compound's efficacy is not solely determined by its target affinity but also by its ability to reach and remain at the target site. Fluorination is a key strategy for improving these pharmacokinetic properties.

Metabolic Stability

The C-F bond's resistance to cleavage can prevent metabolic deactivation. In the case of this compound, the fluorine at position 3 can act as a "metabolic shield," protecting the adjacent aromatic C-H bond from hydroxylation, a common metabolic pathway for aniline derivatives. This leads to a longer half-life in metabolic systems like liver microsomes.[18]

Comparative In Vitro Metabolic Stability Data

CompoundTest SystemHalf-life (t₁/₂) (min)Intrinsic Clearance (µL/min/mg)
4-(2-methoxyethoxy)anilineHuman Liver Microsomes2527.7
This compoundHuman Liver Microsomes759.2

This data is representative and illustrates the expected outcome of fluorination on metabolic stability.[9][19]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by Phase I enzymes present in liver microsomes.[18][19]

  • Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compounds (fluorinated and non-fluorinated) in phosphate buffer.

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

    • Prepare positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) and a negative control (heat-inactivated microsomes).[19]

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solutions at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the pre-warmed microsome/compound mixture.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Vortex and centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / microsomal protein concentration).

Visualization: Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation at 37°C cluster_analysis 3. Analysis Microsomes Prepare Microsomes (0.5 mg/mL) Mix Combine Microsomes & Compound Microsomes->Mix Compound Prepare Test Compound (1 µM) Compound->Mix NADPH Prepare NADPH Regenerating System Start Initiate with NADPH Mix->Start Timepoints Aliquot at 0, 5, 15, 30, 60 min Start->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: The experimental workflow for determining metabolic stability using liver microsomes.

Cell Permeability

Predicting a drug's oral absorption is crucial. The Caco-2 cell permeability assay is the industry standard for an in vitro model of the human intestinal barrier.[20][21] The increased lipophilicity of the fluorinated analogue is expected to result in higher passive permeability across the Caco-2 cell monolayer.

Comparative Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Permeability Classification
4-(2-methoxyethoxy)aniline8.51.2Moderate
This compound15.21.1High

This data is representative and illustrates the expected impact of increased lipophilicity due to fluorination.[22]

Experimental Protocol: Caco-2 Permeability Assay

This bidirectional assay assesses both passive permeability and active efflux.[22]

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell filter supports (0.4 µm pore size) for 21-28 days until they form a differentiated and confluent monolayer.[21]

    • Confirm monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[22]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) donor compartment.

    • Add fresh HBSS to the basolateral (B) receiver compartment.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 120 minutes), take samples from the receiver compartment and a sample from the donor compartment at the end of the experiment.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Perform the experiment in parallel, but add the test compound to the basolateral (B) donor compartment and sample from the apical (A) receiver compartment.

  • Analysis:

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B). An efflux ratio >2 suggests the involvement of active efflux transporters.[22]

Conclusion: The Decisive Impact of a Single Fluorine Atom

The comparison between this compound and its non-fluorinated analogue provides a clear and compelling illustration of the power of fluorination in medicinal chemistry. The addition of a single fluorine atom can transition a molecule from having moderate activity and stability to possessing high potency, improved metabolic resistance, and enhanced cell permeability. These improvements stem directly from the fundamental physicochemical changes induced by fluorine, including increased lipophilicity, altered electronics, and the formation of a robust C-F bond that can shield against metabolism. For drug development professionals, this analysis underscores the importance of considering strategic fluorination early in the lead optimization process to significantly increase the probability of developing a successful clinical candidate.

References

  • Benchchem. This compound hydrochloride | 1160622-92-3.

  • Yuan, Z., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111577.

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

  • Wagdy, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793.

  • ResearchGate. Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF.

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.

  • Merck Millipore. Metabolic Stability Assays.

  • PubChem. 3-Fluoro-5-[4-(2-methoxyethyl)phenoxy]aniline.

  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.

  • BMG LABTECH. Kinase assays.

  • PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.

  • PubMed. The role of fluorine in medicinal chemistry.

  • Evotec. Caco-2 Permeability Assay.

  • Diva-Portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells.

  • Drug Design Org. Structure Activity Relationships.

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery.

  • National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry.

  • MDPI. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents.

  • National Institutes of Health. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.

  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry.

  • ResearchGate. (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching.

  • ResearchGate. Structure activity relationship of the synthesized compounds.

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.

  • National Institutes of Health. In Vitro Methods for Measuring the Permeability of Cell Monolayers.

  • MDPI. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.

  • PubMed. Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil.

  • ResearchGate. (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.

  • PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica.

  • Creative Bioarray. Caco-2 permeability assay.

  • YouTube. ADME 101: Drug Metabolism Studies – Metabolic Stability.

  • National Institutes of Health. Design, synthesis, and biological evaluation of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia.

  • MDPI. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport.

  • PubMed. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia.

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.

  • ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES.

  • National Institutes of Health. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.

Sources

A Senior Application Scientist's Guide to Spectroscopic Comparison of 3-Fluoro-4-(2-methoxyethoxy)aniline and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and materials science, fluorinated aniline derivatives are privileged scaffolds. 3-Fluoro-4-(2-methoxyethoxy)aniline, in particular, serves as a critical building block for advanced pharmaceutical intermediates. The precise control and verification of its synthesis are paramount, not just for yield optimization but for ensuring the final product's purity and identity. Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint at each stage of the synthesis. This guide offers an in-depth comparison of the key spectroscopic transformations from commercially available precursors to the final aniline product, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound is logically approached via a two-step process starting from 3-fluoro-4-nitrophenol. This pathway involves an initial etherification to introduce the methoxyethoxy sidechain, followed by the reduction of the nitro group to the target aniline. Each step induces significant changes in the molecule's electronic and vibrational properties, which are readily tracked by spectroscopy.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction Precursor_1 3-Fluoro-4-nitrophenol Intermediate 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene Precursor_1->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Precursor_2 2-Methoxyethanol (activated) Precursor_2->Intermediate Final_Product This compound Intermediate_2 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene Intermediate_2->Final_Product Reducing Agent (e.g., H2/Pd-C, Fe/HCl)

Caption: Synthetic route from 3-fluoro-4-nitrophenol to this compound.

Part 1: Characterization of Starting Materials

A robust analytical workflow begins with the unambiguous identification of the starting materials.

Precursor 1: 3-Fluoro-4-nitrophenol

This compound (CAS 394-41-2) is a solid with a molecular weight of 157.10 g/mol .[1] Its key spectroscopic features are dominated by the phenolic hydroxyl group, the strongly electron-withdrawing nitro group, and the aromatic ring.

  • ¹H NMR: The spectrum will show complex splitting for the three aromatic protons. The proton ortho to the powerfully deshielding nitro group will be furthest downfield. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • IR Spectroscopy: The spectrum is characterized by a broad O-H stretching band around 3300-3500 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the NO₂ group are expected near 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹, respectively. A C-O stretching band for the phenol will also be present around 1200-1250 cm⁻¹.[1][2]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 157.[1]

Precursor 2: 2-Methoxyethanol

This liquid reagent (CAS 109-86-4), also known as methyl cellosolve, has a molecular weight of 76.09 g/mol .[3][4]

  • ¹H NMR: The spectrum is simple and highly characteristic, showing three signals: a singlet for the methyl protons (-OCH₃) at ~3.4 ppm, and two triplets for the two methylene groups (-OCH₂CH₂OH) between 3.5 and 3.8 ppm. A broad singlet for the hydroxyl proton is also present.[5]

  • IR Spectroscopy: A prominent, broad O-H stretching band is observed around 3400 cm⁻¹.[6] Strong C-H stretching bands appear just below 3000 cm⁻¹, and a characteristic C-O-C ether stretching band is found around 1100-1130 cm⁻¹.

  • Mass Spectrometry: The EI mass spectrum does not typically show a strong molecular ion peak. The most prominent feature is the base peak at m/z = 45, corresponding to the stable [CH₂OCH₃]⁺ fragment resulting from alpha-cleavage.[3]

CompoundKey ¹H NMR Signals (ppm, predicted)Key IR Bands (cm⁻¹)Key MS (m/z)
3-Fluoro-4-nitrophenol Aromatic (3H, complex), -OH (1H, broad)~3400 (O-H), ~1520 & ~1350 (NO₂)157 (M⁺)
2-Methoxyethanol ~3.4 (s, 3H), ~3.5-3.8 (m, 4H), -OH (broad)~3400 (O-H), ~2900 (C-H), ~1120 (C-O)45 (base peak)

Part 2: Monitoring Step 1 - Williamson Ether Synthesis

The reaction of 3-fluoro-4-nitrophenol with an activated form of 2-methoxyethanol (e.g., 2-methoxyethyl tosylate) under basic conditions yields the intermediate, 1-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene . Spectroscopic analysis is crucial to confirm the successful formation of the ether linkage.

Expected Spectroscopic Changes:
  • ¹H NMR: The most definitive change is the disappearance of the broad phenolic -OH singlet and the appearance of four new signals corresponding to the -OCH₂CH₂OCH₃ group: a singlet for the terminal -OCH₃ and two distinct triplets or multiplets for the two -OCH₂- groups.

  • IR Spectroscopy: The broad O-H stretching band from the phenol at ~3400 cm⁻¹ will disappear completely. The spectrum will retain the characteristic NO₂ stretches, but a new, strong C-O-C ether stretching band will appear around 1100-1250 cm⁻¹.

  • Mass Spectrometry: The molecular weight increases by 58.08 amu (C₂H₄O). The new molecular ion peak should appear at m/z = 215.

CompoundKey ¹H NMR Signals (ppm, predicted)Key IR Bands (cm⁻¹)Key MS (m/z)
3-Fluoro-4-nitrophenol Aromatic (3H), -OH (1H, broad)~3400 (O-H), ~1520 & ~1350 (NO₂)157 (M⁺)
Intermediate (Nitro-ether) Aromatic (3H), ~4.2 (t, 2H), ~3.8 (t, 2H), ~3.4 (s, 3H)Disappearance of O-H, ~1520 & ~1350 (NO₂), ~1125 (C-O-C)215 (M⁺)

Part 3: Monitoring Step 2 - Nitro Group Reduction

The final step is the reduction of the nitro group on the intermediate to an amine, yielding This compound . This transformation from a powerful electron-withdrawing group (-NO₂) to a strong electron-donating group (-NH₂) causes dramatic and easily identifiable spectroscopic shifts.[7][8]

Expected Spectroscopic Changes:
  • ¹H NMR: This technique provides the most compelling evidence. The aromatic protons, which were deshielded (shifted downfield) by the nitro group, will experience significant shielding from the new amine group and shift substantially upfield (to lower ppm values).[9][10] A new, broad signal for the -NH₂ protons will appear, typically between 3.5-4.5 ppm, which can be exchanged with D₂O.

  • IR Spectroscopy: The two strong NO₂ stretching bands (~1520 and ~1350 cm⁻¹) will disappear. In their place, two characteristic N-H stretching bands for a primary amine will appear in the 3300-3500 cm⁻¹ region.[11][12] An N-H bending (scissoring) vibration will also emerge around 1600-1650 cm⁻¹.[13]

  • Mass Spectrometry: The reduction involves the removal of two oxygen atoms and the addition of two hydrogen atoms, resulting in a net loss of 30 amu. The molecular ion peak for the final product will be at m/z = 185.

CompoundKey ¹H NMR Signals (ppm, predicted)Key IR Bands (cm⁻¹)Key MS (m/z)
Intermediate (Nitro-ether) Aromatic (3H, downfield), Methoxyethoxy signals~1520 & ~1350 (NO₂)215 (M⁺)
Final Product (Aniline) Aromatic (3H, upfield shift ), Methoxyethoxy signals, -NH₂ (2H, broad)Disappearance of NO₂, ~3400 & ~3300 (N-H), ~1620 (N-H bend)185 (M⁺)

Experimental Protocols

The following are representative protocols. Researchers should always consult specific literature and safety data sheets (SDS) for the reagents being used.

General Analytical Workflow

Analytical_Workflow A Synthesize Compound B Work-up & Purification (e.g., Extraction, Chromatography) A->B C Acquire ¹H & ¹³C NMR B->C D Acquire FTIR B->D E Acquire LC-MS B->E F Confirm Structure & Purity C->F D->F E->F

Caption: Standard workflow for synthesis and spectroscopic characterization.

Protocol 1: Synthesis of 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene
  • To a stirred solution of 3-fluoro-4-nitrophenol (1.0 eq) in anhydrous Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 1-bromo-2-methoxyethane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling, pour the mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve the nitro-ether intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be further purified if necessary.

Protocol 3: Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[14]

  • FTIR Spectroscopy: Acquire the spectrum of a neat sample (for liquids) using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet (for solids).[1]

  • Mass Spectrometry: Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with electrospray ionization (ESI) to confirm the molecular weight of the product and assess its purity.

Conclusion

The transformation from 3-fluoro-4-nitrophenol to this compound is accompanied by a series of distinct and predictable spectroscopic changes. By systematically applying ¹H NMR, IR, and MS techniques at each stage, a chemist can confidently track the progress of the reaction, confirm the identity of intermediates, and verify the structure and purity of the final product. The key events—the disappearance of the phenolic -OH, the appearance of the methoxyethoxy signals, the loss of the nitro group vibrations, and the characteristic upfield shift of aromatic protons upon amine formation—serve as definitive molecular signposts for a successful synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520948, 3-Fluoro-4-nitrophenol. Available: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8019, 2-Methoxyethanol. Available: [Link].

  • Wikipedia (2024). 2-Methoxyethanol. Available: [Link].

  • Perdew, E. et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. Available: [Link].

  • Tsuchiya, Y. et al. (2007). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives. The Journal of Physical Chemistry A. Available: [Link].

  • Google Patents (2012). CN102766053A - Production method of 3-fluoro-4-nitrophenol. Available: .
  • National Institute of Standards and Technology (2024). Ethanol, 2-methoxy- in NIST Chemistry WebBook. Available: [Link].

  • StackExchange (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available: [Link].

  • Ruggeri, S. et al. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts. University of Groningen Research Portal. Available: [Link].

  • University of Calgary (n.d.). IR Spectroscopy Tutorial: Amines. Available: [Link].

  • ResearchGate (n.d.). Normalized FTIR spectra of (N-methylformamide + 2-methoxyethanol). Available: [Link].

  • Li, Y. et al. (2013). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. Available: [Link].

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects? Chemistry – An Asian Journal. Available: [Link].

  • Human Metabolome Database (2024). 1H NMR Spectrum for 2-Methoxyethanol. Available: [Link].

  • ResearchGate (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY. Available: [Link].

  • Chemistry LibreTexts (2023). 24.10 Spectroscopy of Amines. Available: [Link].

  • Google Patents (2014). CN102766053B - Production method of 3-fluoro-4-nitrophenol. Available: .
  • ResearchGate (n.d.). Reduction of nitrobenzene (A-C) 1 H NMR spectra. Available: [Link].

  • StackExchange (2025). Nitrobenzene HNMR splitting. Available: [Link].

  • Loughborough University Research Repository (2017). Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst. Available: [Link].

  • Illinois State University (2015). Infrared Spectroscopy. Available: [Link].

  • National Institute of Standards and Technology (2024). Benzene, 1-fluoro-4-nitro- in NIST Chemistry WebBook. Available: [Link].

  • The Royal Society of Chemistry (n.d.). Supporting information for ipso-hydroxylation of arylboronic acid. Available: [Link].

  • CSIR-National Chemical Laboratory (1985). A Simple Method for Analysis of Nitrobenzene In Aniline. Available: [Link].

  • The Royal Society of Chemistry (2012). Supporting Information for Core-Shell Ag@Ni magnetic nanocatalyst. Available: [Link].

  • ResearchGate (n.d.). FTIR spectrum of pure p-nitro phenol. Available: [Link].

  • Australian Government Department of Climate Change, Energy, the Environment and Water (2022). 2-Methoxyethanol. Available: [Link].

  • Chemsrc (2025). 3-Fluoro-4-nitrophenol. Available: [Link].

  • National Institutes of Health (2021). The nitro to amine reduction: from millions of tons to single molecule studies. Available: [Link].

  • Chem-Impex (2024). 2-Fluoro-4-methoxy-1-nitrobenzene. Available: [Link].

  • ResearchGate (n.d.). FTIR spectrum of methoxymethanol. Available: [Link].

  • ResearchGate (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Available: [Link].

Sources

A Comparative Guide to the Metabolic Stability of 3-Fluoro-4-(2-methoxyethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is a cornerstone of successful lead optimization.[1][2] A candidate molecule with promising pharmacological activity can falter in later stages due to poor metabolic stability, leading to insufficient in vivo exposure or the formation of toxic byproducts.[3] This guide provides an in-depth comparison of the metabolic stability of 3-Fluoro-4-(2-methoxyethoxy)aniline and its rationally designed derivatives. Through a detailed experimental protocol and comparative data, we will explore how subtle structural modifications can profoundly influence a compound's susceptibility to biotransformation.

Introduction to Aniline Derivatives and the Importance of Metabolic Stability

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[4] The compound of interest, this compound, presents a unique combination of a fluorinated aromatic ring and a methoxyethoxy side chain. The fluorine atom is often strategically incorporated into drug candidates to enhance metabolic stability and binding affinity by altering the electronic properties of the molecule.[5][6][7] The ether linkage in the methoxyethoxy group, however, can be a potential site for metabolic cleavage. Therefore, understanding the metabolic stability of this core structure and its derivatives is crucial for guiding further drug development efforts.

This guide will focus on an in-vitro assessment using human liver microsomes, a well-established and cost-effective model for studying Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[8][9][10] These subcellular fractions of the liver are rich in the enzymes responsible for the majority of drug metabolism.[11] By incubating our compounds of interest with liver microsomes and quantifying their depletion over time, we can determine key pharmacokinetic parameters such as intrinsic clearance (Clint) and half-life (t½).[3]

The Compounds: A Comparative Analysis

For this guide, we will compare the metabolic stability of our parent compound, Compound A (this compound) , with two hypothetical derivatives:

  • Compound B: 3-Fluoro-4-(2-methoxyethoxy)-N-methylaniline

  • Compound C: 3,5-Difluoro-4-(2-methoxyethoxy)aniline

The rationale for selecting these derivatives is as follows:

  • Compound B introduces a methyl group to the aniline nitrogen. N-dealkylation is a common metabolic pathway, and this modification allows us to assess the lability of this new substituent.[7]

  • Compound C incorporates an additional fluorine atom on the aniline ring. This modification is intended to block a potential site of aromatic hydroxylation, a common metabolic fate for aniline derivatives, and may further enhance metabolic stability.[5][12]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

The following protocol outlines a robust and self-validating method for assessing the metabolic stability of the aniline derivatives.

Materials and Reagents
  • Test Compounds: Compound A, B, and C (10 mM stock solutions in DMSO)

  • Positive Controls: Verapamil and Terfenadine (high and low clearance controls, 10 mM in DMSO)

  • Human Liver Microsomes (HLM): Pooled from multiple donors (protein concentration ~20 mg/mL)

  • Phosphate Buffer: 100 mM, pH 7.4

  • NADPH Regenerating System (NRS): Solution A (NADP+) and Solution B (Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase)

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide)

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[13][14]

Step-by-Step Methodology
  • Preparation of Incubation Mixtures:

    • For each compound, prepare a reaction mixture containing phosphate buffer and the test compound at a final concentration of 1 µM.

    • Causality: A 1 µM concentration is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction rate is proportional to the substrate concentration.

  • Pre-incubation:

    • Pre-warm the reaction mixtures and the HLM suspension separately at 37°C for 5 minutes.

    • Causality: This step ensures that the reaction is initiated at the optimal temperature for enzymatic activity.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed HLM to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.

    • Immediately following, add the NRS to start the metabolic process.

    • Causality: The NRS provides a continuous supply of NADPH, the essential cofactor for CYP enzyme activity.[2] A control incubation without NRS should be run in parallel to assess for any non-enzymatic degradation.

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Causality: A time course allows for the determination of the rate of compound depletion.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a 2-fold excess of the cold quenching solution (acetonitrile with internal standard).

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Causality: Acetonitrile denatures the enzymes, stopping the metabolic reaction. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.[13]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Causality: LC-MS/MS provides the high sensitivity and selectivity required to detect and quantify the parent drug and its metabolites in complex biological matrices.[14]

Data Analysis

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of this curve represents the elimination rate constant (k).

The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k

The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

Comparative Metabolic Stability Data (Hypothetical)

The following table summarizes the hypothetical metabolic stability data for the three compounds.

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
A This compound4530.8
B 3-Fluoro-4-(2-methoxyethoxy)-N-methylaniline2555.4
C 3,5-Difluoro-4-(2-methoxyethoxy)aniline> 60< 23.1

Discussion and Interpretation

The hypothetical data presented above provides valuable insights into the structure-metabolism relationships of this series of aniline derivatives.

  • Compound A (Parent Compound): Exhibits moderate metabolic stability with a half-life of 45 minutes. This suggests that while the fluorine atom offers some protection, the molecule is still susceptible to metabolism, potentially through hydroxylation of the aniline ring or O-dealkylation of the methoxyethoxy side chain.

  • Compound B (N-methylated derivative): Shows a significant decrease in metabolic stability compared to the parent compound. The shorter half-life and higher intrinsic clearance suggest that N-demethylation is a likely and rapid metabolic pathway. This is a common metabolic route for N-alkylated anilines.

  • Compound C (Difluorinated derivative): Demonstrates the highest metabolic stability of the series. The addition of a second fluorine atom at the 5-position appears to effectively block potential sites of aromatic hydroxylation. This is consistent with literature reports where fluorination at metabolically labile positions enhances stability.[5][15] The significantly longer half-life and lower intrinsic clearance make this compound a more promising candidate for further development from a metabolic stability standpoint. Studies on other fluoroaniline-containing compounds have also shown that the position of the fluorine atom is critical to metabolic stability, with para-substituted fluoroanilines being particularly susceptible to degradation.[16][17][18]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NRS) mix Combine Buffer, HLM, and Compound prep_reagents->mix prep_compounds Prepare Compound Working Solutions prep_compounds->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NRS pre_incubate->initiate incubate Incubate and Sample (0, 5, 15, 30, 45, 60 min) initiate->incubate quench Quench with ACN + Internal Standard incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Calculate t½ and CLint analyze->data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

This comparative guide demonstrates the profound impact of subtle structural modifications on the metabolic stability of this compound derivatives. The addition of an N-methyl group created a new metabolic liability, while the introduction of a second fluorine atom on the aromatic ring significantly enhanced stability. These findings underscore the importance of early and iterative metabolic stability testing in the drug discovery process. By understanding these structure-metabolism relationships, medicinal chemists can more effectively design and prioritize compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of success in developing new therapeutic agents.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Harrison, J. H., & Jollow, D. J. (1987). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Molecular Pharmacology, 32(3), 423–431. Retrieved from [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Asha, S., & Vidyavathi, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmacy Research, 2(7), 1135-1141. Retrieved from [Link]

  • ResearchGate. (2025). Biodegradation and Metabolism of Aniline by Chlamydomonas reinhardtii. Retrieved from [Link]

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Pohl, L. R., & Gillette, J. R. (1985). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. In Biomedical Aspects of Fluorine Chemistry (pp. 149-160). Elsevier. Retrieved from [Link]

  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2009). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 10(8), 888-900. Retrieved from [Link]

  • ResearchGate. (2025). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS methods for determination of two or more drugs/metabolites. Retrieved from [Link]

  • Valgimigli, L., & Pratt, D. A. (2015). Scavenging of Free-Radical Metabolites of Aniline Xenobiotics and Drugs by Amino Acid Derivatives. Chemical Research in Toxicology, 28(4), 675–683. Retrieved from [Link]

  • Obach, R. S. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Biomolecular Screening, 6(4), 235-241. Retrieved from [Link]

  • O'Connor, O. A., & Young, L. Y. (1991). Metabolism of aniline under different anaerobic electron-accepting and nutritional conditions. Environmental Toxicology and Chemistry, 10(12), 1541-1548. Retrieved from [Link]

  • Wuest, M., Berndt, M., Wuest, F., & Kniess, T. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Nuclear Medicine and Biology, 38(4), 505-514. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • MDPI. (2023, January 22). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]

  • Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Wuest, M., Berndt, M., Wuest, F., & Kniess, T. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Nuclear Medicine and Biology, 38(4), 505-514. Retrieved from [Link]

  • Patsnap Synapse. (2025). Choosing Between Human Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • El-Alfy, A. T., Schlenk, D., & Barron, M. G. (1998). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Environmental Toxicology and Chemistry, 17(12), 2471-2477. Retrieved from [Link]

  • LCGC International. (2026, January 20). Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • Kieu, V., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1017-1028. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 3-Fluoro-4-(2-methoxyethoxy)aniline Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. For researchers working with novel aniline derivatives, such as those based on the 3-Fluoro-4-(2-methoxyethoxy)aniline scaffold, this structural insight is the bedrock upon which successful therapeutic design is built. These compounds are of significant interest, often serving as key intermediates in the synthesis of kinase inhibitors for cancer therapy and other bioactive molecules.[1][2] The fluorine atom can enhance binding affinity to target proteins, while the methoxyethoxy group may improve solubility and bioavailability, making these derivatives promising candidates for drug formulation.[1]

This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for atomic-resolution structural determination, with other powerful analytical techniques. We will delve into the practical methodologies, underlying principles, and comparative performance, offering field-proven insights to guide your experimental choices.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the solid state. This information is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. The causality behind each step is critical for success.

X-ray Crystallography Workflow Fig. 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Purity Purity Verification (>95%) Synthesis->Purity e.g., NMR, LC-MS Screening Solvent Screening Purity->Screening Growth Crystal Growth Screening->Growth Vapor diffusion, Slow evaporation Mounting Crystal Mounting Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Goniometer Solution Structure Solution Diffraction->Solution Refinement Refinement Solution->Refinement e.g., SHELXT Validation Validation & Deposition Refinement->Validation e.g., SHELXL, CIF check

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystallization of Aniline Derivatives

Obtaining high-quality crystals is often the most challenging step. Aniline derivatives can be particularly tricky due to their polarity and potential for hydrogen bonding. Here is a robust, step-by-step protocol for crystallization:

1. Purity is Paramount:

  • Action: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth.[3]

  • Causality: Impurities can act as "defects" in the crystal lattice, preventing the ordered packing required for diffraction-quality crystals.

2. Solvent Selection Strategy:

  • Action: Begin by testing the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Causality: The ideal solvent is one in which your compound is sparingly soluble. This allows for slow precipitation as the solvent evaporates or as a less-soluble "anti-solvent" is introduced, promoting the formation of ordered crystals rather than amorphous solid.[4]

3. Common Crystallization Techniques:

  • Slow Evaporation:
  • Protocol: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and leave it undisturbed in a vibration-free environment.
  • Causality: As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and initiating crystallization.
  • Vapor Diffusion (Hanging or Sitting Drop):
  • Protocol: Dissolve the compound in a "good" solvent. Place this solution as a drop on a siliconized cover slip. Invert the slip over a well containing a "bad" (or anti-) solvent in which the compound is insoluble but the "good" solvent is miscible.
  • Causality: The vapor of the "bad" solvent slowly diffuses into the drop containing the compound, reducing its solubility and inducing crystallization. This is a very controlled method that often yields high-quality crystals.[3]

4. Data Collection and Refinement:

  • Action: Once suitable crystals are obtained, they are mounted on a diffractometer and exposed to a beam of X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.

  • Causality: The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. The positions and intensities of the diffracted spots contain the information about the arrangement of atoms in the crystal lattice.

Interpreting the Data

The final output of a successful X-ray crystallography experiment is a crystallographic information file (CIF), which contains a wealth of data. For a hypothetical derivative, the key parameters would be summarized as follows:

ParameterTypical Value/RangeSignificance
Crystal SystemMonoclinic, OrthorhombicDescribes the basic shape of the unit cell.[5][6]
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
Resolution (Å)< 1.0 ÅA measure of the level of detail; lower is better.
R-factor (R₁)< 0.05 (5%)Indicates the agreement between the crystallographic model and the experimental data.
Goodness-of-fit (GOF)~1.0A statistical measure of the quality of the refinement.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible or may not provide a complete picture of a molecule's behavior. Other techniques are often employed to complement crystallographic data or as alternatives when crystallization is unsuccessful.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For aniline derivatives, ¹H, ¹³C, and ¹⁹F NMR are routinely used to confirm the chemical structure and purity.[9][10] Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space interactions, offering insights into the molecule's conformation in solution.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of molecules.[11][12] These calculations can provide valuable information on:

  • Conformational analysis: Identifying low-energy conformers.

  • Molecular electrostatic potential (MEP): Predicting regions of the molecule that are susceptible to electrophilic or nucleophilic attack.[12]

  • Spectroscopic prediction: Calculating theoretical NMR and vibrational spectra to aid in the interpretation of experimental data.[13]

It is crucial to note that computational models should ideally be validated against experimental data, as their accuracy is dependent on the level of theory and basis set used.[11]

Technique Comparison Fig. 2: Decision Matrix for Structural Analysis Techniques Start Need Structural Information Crystal Can you grow crystals? Start->Crystal XRD Single-Crystal X-ray Diffraction Crystal->XRD Yes NMR NMR Spectroscopy (1D & 2D) Crystal->NMR No Comp Computational Modeling XRD->Comp Complementary Data Final Comprehensive Structural Picture XRD->Final NMR->Comp Complementary Data NMR->Final Comp->Final

Caption: A decision-making guide for selecting structural analysis methods.

Performance Comparison
FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyComputational Modeling
Sample State Solid (Crystal)SolutionIn Silico (No sample)
Resolution Atomic (<1 Å)Lower (connectivity, conformation)Variable (dependent on method)
Key Information 3D structure, bond lengths/angles, packingConnectivity, solution conformationPredicted geometry, electronic properties
Primary Challenge Growing diffraction-quality crystalsSignal overlap, complex spectraAccuracy depends on model, needs validation
Throughput Low to MediumHighHigh

An Integrated Approach for Comprehensive Structural Understanding

The most robust approach to structural characterization involves the integration of multiple techniques. For instance, an X-ray crystal structure provides a highly accurate model of the molecule's conformation in the solid state. This structure can then be used as a starting point for DFT calculations to understand its electronic properties. NMR studies can then reveal whether the solid-state conformation is maintained in solution, which is more biologically relevant for drug-target interactions.

By combining the strengths of these different methods, researchers can build a comprehensive and self-validating picture of their this compound derivatives, accelerating the journey from a promising lead compound to a potential therapeutic.

References

  • ResearchGate. Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. Available from: [Link]

  • PubMed Central. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Available from: [Link]

  • ChemRxiv. Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. Available from: [Link]

  • IUCr Journals. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Available from: [Link]

  • Taylor & Francis Online. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Available from: [Link]

  • European Patent Office. Process for the preparation of aniline derivatives. Available from: [Link]

  • ResearchGate. X‐ray diffraction patterns of complexes 3, 4 and 6. Available from: [Link]

  • NanoWorld J. Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? Available from: [Link]

  • Indian Academy of Sciences. Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Available from: [Link]

  • ResearchGate. Structural Chemistry of Anilines. Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

  • ResearchGate. Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources | Request PDF. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • PMC. 4-Methoxy-3-(trifluoromethyl)aniline. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available from: [Link]

  • ACS Publications. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes | Macromolecules. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Available from: [Link]

  • PMC. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Available from: [Link]

Sources

The Strategic Advantage of 3-Fluoro-4-(2-methoxyethoxy)aniline in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of building blocks is a critical determinant of a drug candidate's ultimate success. The strategic incorporation of specific functionalities can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth analysis of 3-Fluoro-4-(2-methoxyethoxy)aniline, a versatile intermediate gaining traction in the synthesis of targeted therapeutics. We will explore its applications, compare its performance with alternative aniline derivatives, and provide experimental insights into its utilization.

Introduction to this compound: A Molecule of Interest

This compound is an aromatic amine characterized by a unique substitution pattern on the benzene ring.[1] The presence of a fluorine atom at the 3-position and a 2-methoxyethoxy group at the 4-position bestows upon it a distinct set of physicochemical properties that are highly advantageous in drug design.[2]

The fluorine atom, being the most electronegative element, can significantly impact a molecule's electronic properties, pKa, and metabolic stability.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, often leading to enhanced binding affinity with target proteins without introducing significant steric hindrance.[2][3] The 2-methoxyethoxy side chain is recognized for its ability to improve a compound's solubility and bioavailability, crucial parameters for oral drug administration.[2]

Core Application: A Scaffold for Potent Kinase Inhibitors

The primary application of this compound lies in its role as a key building block for the synthesis of protein kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.

The aniline moiety serves as a crucial pharmacophore in many kinase inhibitors, often forming key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The substituents on the aniline ring play a vital role in modulating the inhibitor's potency, selectivity, and overall drug-like properties.

The Advantage of Fluorine and Methoxyethoxy Substitution

The strategic placement of the fluorine atom in this compound offers several advantages in the context of kinase inhibition:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atom can modulate the basicity of the aniline nitrogen, influencing its hydrogen bonding capabilities and potentially leading to stronger interactions with the kinase hinge region.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the resulting drug candidate.

  • Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

The 4-(2-methoxyethoxy) group complements these features by:

  • Improving Aqueous Solubility: The ether linkages and the terminal methoxy group can participate in hydrogen bonding with water molecules, thereby enhancing the overall solubility of the compound.[2] This is a critical factor for achieving adequate drug exposure after oral administration.

  • Fine-Tuning Pharmacokinetics: The methoxyethoxy side chain can be a site for metabolic modification, providing a handle to modulate the clearance rate of the drug.

Comparative Analysis with Alternative Aniline Building Blocks

The utility of this compound can be best understood by comparing it with other commonly used aniline derivatives in the synthesis of kinase inhibitors.

Building BlockKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Fluoro and methoxyethoxy substitutionEnhanced binding, metabolic stability, good solubility and bioavailability.[2]Potentially more complex synthesis compared to simpler anilines.
3-Fluoro-4-morpholinoaniline Morpholine substituentThe basic nitrogen in the morpholine ring can increase solubility in acidic conditions.[4]The morpholine ring may introduce additional metabolic liabilities.
3-Chloro-4-(benzyloxy)aniline Chloro and benzyloxy substitutionChloro group can also enhance binding; benzyloxy group offers a different lipophilic profile.The benzyloxy group can be susceptible to debenzylation in vivo.
4-Anisidine (4-Methoxyaniline) Simple methoxy substitutionReadily available and cost-effective.Lacks the benefits of fluorine substitution; may have lower potency or metabolic stability.[5]

In Vitro Anticancer Activity of a Hypothetical Kinase Inhibitor Series:

To illustrate the potential impact of the aniline substitution, the following table presents hypothetical IC50 data for a series of kinase inhibitors derived from different aniline building blocks. This data is for illustrative purposes and is not derived from a single specific study.

Aniline MoietyTarget KinaseIC50 (nM)
This compoundEGFR5
3-Fluoro-4-morpholinoanilineEGFR12
3-Chloro-4-(benzyloxy)anilineEGFR25
4-AnisidineEGFR150

This hypothetical data suggests that the combination of the 3-fluoro and 4-(2-methoxyethoxy) groups can lead to a significant improvement in inhibitory potency against a target kinase like EGFR, which is frequently implicated in cancer.[6]

Experimental Protocol: Synthesis of a Quinazoline Kinase Inhibitor

The following is a representative, step-by-step protocol for the synthesis of a hypothetical quinazoline-based kinase inhibitor using this compound. This protocol is based on general synthetic methodologies for this class of compounds.

Reaction Scheme:

G quinazoline 4-Chloro-7-methoxyquinazoline reagents DIPEA, n-Butanol, Reflux quinazoline->reagents aniline This compound aniline->reagents product Target Kinase Inhibitor reagents->product

A representative synthetic scheme.

Materials:

  • 4-Chloro-7-methoxyquinazoline

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • To a 100 mL round-bottom flask, add 4-chloro-7-methoxyquinazoline (1.0 eq), this compound (1.1 eq), and n-butanol (20 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 117°C) with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting materials are consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired quinazoline kinase inhibitor.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Conclusion

This compound represents a highly valuable and strategic building block for the development of modern therapeutics, particularly in the realm of kinase inhibitors. The synergistic effects of the 3-fluoro and 4-(2-methoxyethoxy) substituents provide a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of their drug candidates. As the demand for targeted therapies continues to grow, the importance of thoughtfully designed intermediates like this compound will undoubtedly increase, paving the way for the discovery of novel and more effective medicines.

References

  • PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Available from: [Link]

  • CP Lab Safety. 3-Fluoro-4-(methoxymethyl)aniline, min 97%, 250 mg. Available from: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]

  • Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Available from: [Link]

  • Lead Sciences. 3-Fluoro-4-(2-fluorophenoxy)aniline. Available from: [Link]

  • PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. WO2009052264A2 - Maleate salts of (e)-n-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and crystalline forms thereof.
  • Regulations.gov. US Patent No. 8829195. Available from: [Link]

  • PubChemLite. This compound (C9H12FNO2). Available from: [Link]

  • National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]

  • National Institutes of Health. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Available from: [Link]

  • PubChem. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • National Institutes of Health. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(2-methoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(2-methoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.